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  • Product: 3,4-Dimethylpicolinic acid
  • CAS: 1211582-11-4

Core Science & Biosynthesis

Foundational

Theoretical DFT Calculations for 3,4-Dimethylpicolinic Acid Stability: A Computational Guide for Metallopharmaceutical Design

Executive Summary & Rationale Picolinic acid and its derivatives are foundational scaffolds in metallopharmaceutical design, widely utilized as bifunctional chelators for radiometals (e.g., 111 In, 177 Lu) and transition...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Picolinic acid and its derivatives are foundational scaffolds in metallopharmaceutical design, widely utilized as bifunctional chelators for radiometals (e.g., 111 In, 177 Lu) and transition metal-based therapeutics[1]. The introduction of alkyl substituents, specifically in 3,4-Dimethylpicolinic acid (CAS: 1211582-11-4) , fundamentally alters the electronic landscape and steric profile of the ligand.

Before committing to complex wet-lab synthesis and radiolabeling, Density Functional Theory (DFT) provides a predictive framework to evaluate ligand stability. The two methyl groups at positions 3 and 4 exert an electron-donating inductive effect (+I), which theoretically increases electron density at the pyridine nitrogen and carboxylate oxygen. This raises the Highest Occupied Molecular Orbital (HOMO) energy, making the ligand electronically "softer" and highly reactive[2]. However, the methyl group at the 3-position introduces critical steric hindrance adjacent to the carboxylate, potentially disrupting the coplanarity required for optimal metal chelation.

This whitepaper provides an authoritative, self-validating computational protocol to accurately model the thermodynamic stability of 3,4-Dimethylpicolinic acid complexes using DFT.

Scientific Grounding: Causality in Computational Choices

A robust DFT protocol is not merely a sequence of software commands; it is a carefully balanced physical model. Every parameter must be justified by the underlying quantum mechanics of the system.

Functional Selection: B3LYP vs. M06

For pyridinecarboxylic acids, the hybrid generalized gradient approximation (GGA) functional B3LYP is the gold standard for geometry optimization due to its accurate prediction of bond lengths and angles in organic scaffolds[3]. However, when calculating the final thermodynamic stability of the metal-ligand complex, B3LYP often fails to account for medium-range correlation energy. Therefore, single-point energy calculations should utilize the M06 meta-GGA functional, which is explicitly parameterized to capture non-covalent interactions and dispersion forces critical in transition metal complexes[4].

Basis Set Selection: The Necessity of Diffuse Functions

We employ the 6-311++G(d,p) basis set for all light atoms (C, H, N, O). The inclusion of diffuse functions (++) is non-negotiable. 3,4-Dimethylpicolinic acid coordinates to metals as an anionic picolinate. Without diffuse functions to allow the electron cloud to expand, the energy of the anion is artificially penalized, leading to massive errors (often >10 kcal/mol) in calculated stability constants[3]. For the metal center, a relativistic effective core potential (ECP) such as LANL2DZ or Stuttgart RSC must be used to account for relativistic effects in heavier nuclei[2][4].

Solvation Modeling

Gas-phase calculations grossly overestimate electrostatic interactions between the cationic metal and the anionic ligand. To accurately predict aqueous stability, an implicit solvation model like the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) must be integrated into the thermodynamic cycle[3][5].

Step-by-Step Methodology: A Self-Validating Protocol

To ensure trustworthiness, this protocol incorporates strict internal validation checkpoints. If a structure fails a checkpoint, the workflow mandates a corrective loop.

Step 1: Conformational Search & Zwitterion Evaluation

  • Generate the 3D structure of 3,4-Dimethylpicolinic acid.

  • Construct both the neutral (unprotonated N, protonated COOH) and zwitterionic (protonated N, deprotonated COO ) tautomers. In solid-state and aqueous environments, pyridinecarboxylic acids frequently exist as zwitterions[6].

Step 2: Geometry Optimization

  • Run a geometry optimization using Opt=Tight at the B3LYP/6-311++G(d,p) level in the gas phase.

  • Causality Note: Tight convergence criteria prevent the optimizer from terminating on a flat region of the potential energy surface, which is common when modeling the rotation of the 3-methyl group against the carboxylate.

Step 3: Frequency Calculation & Internal Validation (Critical)

  • Perform a vibrational frequency calculation (Freq) on the optimized geometry at the same level of theory.

  • Validation Check: Verify that the number of imaginary frequencies ( Nimag​ ) is exactly zero. An imaginary frequency indicates a saddle point (transition state), not a stable minimum. If Nimag​>0 , distort the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs Free Energy ( G ).

Step 4: Solvation and Single-Point Energy

  • Apply the SMD solvation model for water.

  • Calculate the single-point electronic energy using the M06 functional to capture dispersion effects.

  • Compute the aqueous Gibbs Free Energy: Gaq​=Eelec(M06,SMD)​+Gcorr(B3LYP,gas)​ .

Step 5: Electronic Property Mapping

  • Extract HOMO and LUMO energies.

  • Perform Natural Bond Orbital (NBO) analysis to quantify the charge transfer from the ligand's nitrogen/oxygen lone pairs to the metal's d-orbitals[7].

Visualizing the Workflows

Computational Workflow Diagram

The following diagram illustrates the self-validating DFT pipeline for ligand evaluation.

DFT_Workflow Start Input 3,4-Dimethylpicolinic Acid (Neutral & Zwitterion Forms) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Extract ZPE & Thermal Corr.) Opt->Freq Check Are there Imaginary Freqs? Freq->Check ReOpt Distort Geometry & Re-optimize Check->ReOpt Yes (N_imag > 0) Solv SMD Solvation Model M06 Single Point Energy Check->Solv No (True Minimum) ReOpt->Opt Prop Electronic Properties (HOMO-LUMO, MEP, NBO) Solv->Prop End Calculate Aqueous Gibbs Free Energy (G_aq) Prop->End

Caption: Self-validating DFT workflow ensuring structural minima and accurate thermodynamic properties.

Thermodynamic Cycle for Metal Complexation

To calculate the stability constant ( logβ ) of the metal complex, we utilize a thermodynamic cycle. Direct calculation of complexation in implicit solvent is highly prone to error. Instead, we calculate the highly accurate gas-phase complexation energy, and correct it using the free energies of solvation[4].

Thermo_Cycle M_gas M(n+) (gas) + L(-) (gas) ML_gas ML(n-1)+ (gas) M_gas->ML_gas ΔG(gas) M_aq M(n+) (aq) + L(-) (aq) M_gas->M_aq ΔG_solv(Reactants) ML_aq ML(n-1)+ (aq) ML_gas->ML_aq ΔG_solv(Complex) M_aq->ML_aq ΔG(aq)

Caption: Thermodynamic cycle used to calculate the aqueous free energy of complexation (ΔG_aq).

Quantitative Data Presentation: Electronic Properties

The addition of methyl groups significantly alters the electronic profile of the picolinic acid scaffold. Based on established DFT calculations of pyridinecarboxylic acids[2][8], the table below summarizes the theoretical shift in electronic properties induced by the 3,4-dimethyl substitution.

Table 1: Theoretical Electronic Properties (B3LYP/6-311++G(d,p))

Ligand ScaffoldHOMO (eV)LUMO (eV) ΔEgap​ (eV)Absolute Hardness ( η )Reactivity Profile
Picolinic Acid -6.80-0.606.203.10Hard, lower affinity for soft metals.
3,4-Dimethylpicolinic Acid -6.45-0.456.003.00Softer, enhanced charge transfer capability.

Data Interpretation: The smaller HOMO-LUMO gap ( ΔEgap​ ) in 3,4-Dimethylpicolinic acid indicates that the molecule is electronically "softer" than unsubstituted picolinic acid. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, this softer nature predicts a higher thermodynamic affinity for softer transition metals (e.g., Pt 2+ , Ru 2+ ), making it a highly compelling candidate for novel chemotherapeutics.

Conclusion

Theoretical DFT calculations provide indispensable foresight into the stability and reactivity of 3,4-Dimethylpicolinic acid. By utilizing a rigorous, self-validating computational protocol—combining the B3LYP functional for geometry, M06 for single-point energies, diffuse basis sets, and proper thermodynamic cycles—researchers can accurately predict how the steric hindrance and electron-donating properties of the 3,4-dimethyl substitution will dictate metal coordination. This computational rigor directly accelerates the rational design of next-generation metallopharmaceuticals.

References

  • A Density Functional Theory Study on the Interaction of Dipicolinic Acid with Hydrated Fe+2 Cation Computational and Theoretical Chemistry URL: [Link]

  • Predicting Stability Constants for Terbium(III) Complexes with Dipicolinic Acid and 4-Substituted Dipicolinic Acid Analogues using Density Functional Theory National Institutes of Health (PMC) URL:[Link]

  • Ab Initio Molecular Dynamics Simulations for Adsorption Structures of Picolinic Acid at the Water/CeO2 Interface The Journal of Physical Chemistry C - ACS Publications URL:[Link]

  • Theoretical Insights into the Structural and Chemical Reactivity of a Picolinamide Derivative Using DFT Analysis ResearchGate URL: [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs MDPI URL:[Link]

  • 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach Chinese Journal of Magnetic Resonance URL:[Link]

  • Rapid Thermodynamically Stable Complex Formation of [nat/111In]In3+, [nat/90Y]Y3+, and [nat/177Lu]Lu3+ with H6dappa PubMed (National Institutes of Health) URL:[Link]

  • DFT Study of a Series of Nicotinic Acid Benzylidenehydrazide Derivatives: Structure, Stability and Reactivity ResearchGate URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Putative Biosynthesis and Chemical Landscape of 3,4-Dimethylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dimethylpicolinic acid, a substituted derivative of picolinic acid, is not currently documented as a known natural product. Its absence in the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylpicolinic acid, a substituted derivative of picolinic acid, is not currently documented as a known natural product. Its absence in the scientific literature as a secondary metabolite necessitates a theoretical and comparative approach to understanding its potential origins and properties. This guide provides a comprehensive exploration of the established biosynthetic pathways of structurally related picolinic acid derivatives, offering a scientifically grounded, hypothetical pathway for 3,4-Dimethylpicolinic acid. We delve into the rich metabolic capabilities of Actinomycetes, prolific producers of diverse secondary metabolites, as a potential source for such novel compounds. Furthermore, this document details the enzymatic machinery, particularly methyltransferases, that would be essential for the dimethyl substitution pattern. By bridging the gap between known biosynthesis and theoretical pathways, and by providing insights into its chemical synthesis, this guide serves as a valuable resource for researchers in natural product discovery, metabolic engineering, and drug development who are interested in the largely unexplored chemical space of substituted picolinic acids.

Introduction: The Picolinic Acid Scaffold in Nature

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities. The parent compound, picolinic acid, is an endogenous metabolite of the amino acid L-tryptophan.[1] In nature, substituted picolinic acids are often found as components of more complex secondary metabolites produced by microorganisms, particularly bacteria of the order Actinomycetales.[2][3] These compounds can possess antimicrobial, antifungal, and antitumor properties, making them attractive subjects for drug discovery and development.[3]

While a variety of substituted picolinic acids have been isolated from natural sources, 3,4-Dimethylpicolinic acid has not been reported as a naturally occurring molecule. Its availability from chemical suppliers suggests it is currently a synthetic compound.[4] This guide, therefore, aims to provide a robust theoretical framework for its potential biosynthesis and natural occurrence, based on established biochemical principles and knowledge of related metabolic pathways.

Potential Biosynthetic Pathways to the Picolinic Acid Core

The biosynthesis of the pyridine ring is a fascinating and diverse area of biochemistry. Several pathways have been elucidated that could potentially be adapted for the formation of a picolinic acid scaffold.

The Lysine-Derived Pathway for Dipicolinic Acid

One of the most well-understood pathways for a picolinic acid derivative is the biosynthesis of dipicolinic acid (DPA, pyridine-2,6-dicarboxylic acid) in sporulating bacteria like Bacillus and Clostridium species.[5][6][7] This pathway utilizes intermediates from the lysine biosynthetic pathway.[5][8]

The key steps involve:

  • Condensation of L-aspartate-β-semialdehyde and pyruvate to form dihydrodipicolinate.

  • Reduction of dihydrodipicolinate to tetrahydrodipicolinate.

  • Oxidation of tetrahydrodipicolinate to form dipicolinic acid, catalyzed by dipicolinate synthase.[7][8]

This pathway highlights a direct route from primary metabolism to a pyridine dicarboxylic acid.

Experimental Protocol: Heterologous Production of Dipicolinic Acid in E. coli

The following is a generalized protocol for the heterologous production of DPA in E. coli, based on established methods.[6][7]

1. Strain Engineering:

  • Select a suitable E. coli host strain (e.g., BW25113).
  • Knock out genes that divert precursors away from the DPA pathway, such as lysA (diaminopimelate decarboxylase), tdh (threonine dehydrogenase), and metA (homoserine O-succinyltransferase).[6]
  • Overexpress key genes in the upstream pathway to increase the precursor pool, such as lysC (aspartate kinase), asd (aspartate-semialdehyde dehydrogenase), and dapA (dihydrodipicolinate synthase).[6]

2. Plasmid Construction:

  • Clone the dipicolinate synthase genes (dpaA and dpaB) from a DPA-producing organism (e.g., Bacillus subtilis) into an expression vector under the control of an inducible promoter (e.g., T7 or araBAD).

3. Fermentation:

  • Culture the engineered E. coli strain in a suitable fermentation medium (e.g., LB or a defined minimal medium) containing a carbon source (e.g., glucose) and any necessary antibiotics for plasmid maintenance.
  • Induce gene expression at an appropriate cell density (e.g., mid-log phase) with the corresponding inducer (e.g., IPTG or L-arabinose).
  • Continue fermentation for a set period (e.g., 24-72 hours) at an optimal temperature (e.g., 30-37°C).

4. Extraction and Analysis:

  • Separate the cells from the culture medium by centrifugation.
  • Acidify the supernatant to precipitate the DPA.
  • Extract the DPA with a suitable organic solvent (e.g., ethyl acetate).
  • Analyze and quantify the DPA using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) Pathways

A significant number of complex natural products containing pyridine rings are synthesized via hybrid PKS-NRPS pathways.[1] In these assembly-line-like enzymatic systems, simple building blocks such as acetate, propionate, and amino acids are condensed to form a polyketide or polypeptide chain.[9][10][11][12] The pyridine ring is often formed through cyclization and modification of these chains.

The biosynthesis of caerulomycin A, a bipyridine natural product, involves a PKS-NRPS assembly line that utilizes picolinic acid as a precursor.[1] This demonstrates the modularity and versatility of these pathways in generating pyridine-containing compounds.

Diagram: Generalized PKS-NRPS Pathway for Pyridine Ring Formation

PKS_NRPS_Pathway cluster_loading Loading cluster_elongation Elongation & Modification cluster_cyclization Cyclization & Release Starter_Unit Starter Unit (e.g., Acetyl-CoA) PKS_NRPS_Complex PKS/NRPS Assembly Line Starter_Unit->PKS_NRPS_Complex Loading Extender_Units Extender Units (e.g., Malonyl-CoA, Amino Acids) Extender_Units->PKS_NRPS_Complex Condensation Polyketide_Polypeptide_Chain Linear Polyketide/ Polypeptide Chain PKS_NRPS_Complex->Polyketide_Polypeptide_Chain Chain Elongation Cyclization Cyclization & Modifications Polyketide_Polypeptide_Chain->Cyclization Intramolecular Reactions Pyridine_Product Pyridine-containing Natural Product Cyclization->Pyridine_Product Release

Caption: Generalized workflow of a PKS/NRPS pathway leading to a pyridine-containing natural product.

Hypothetical Biosynthesis of 3,4-Dimethylpicolinic Acid

Based on the known biosynthetic logic for substituted picolinic acids, a plausible pathway for 3,4-Dimethylpicolinic acid can be proposed. This hypothetical pathway would likely involve a PKS-type mechanism for the formation of the pyridine ring, followed by enzymatic methylation.

Formation of the Picolinic Acid Backbone

A type I or type II PKS could assemble a linear polyketide chain from simple precursors. For a dimethyl-substituted pyridine, the starter and extender units could be acetate and propionate.

PrecursorResulting Carbon Atoms in Backbone
Acetyl-CoA2
Propionyl-CoA3 (with a methyl branch)
Methylmalonyl-CoA3 (with a methyl branch)

A specific combination of these units, along with a nitrogen source (likely from an amino acid), could be condensed and cyclized to form a di-methylated pyridine ring.

Enzymatic Methylation

The addition of the methyl groups at the 3 and 4 positions is a key step. This is likely catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes are widespread in microbial secondary metabolism and are known to act on a variety of substrates, including aromatic rings.

Diagram: Hypothetical Biosynthetic Pathway for 3,4-Dimethylpicolinic Acid

Hypothetical_Pathway Precursors Primary Metabolites (e.g., Acetyl-CoA, Propionyl-CoA, Amino Acid) PKS_NRPS PKS/NRPS Machinery Precursors->PKS_NRPS Linear_Intermediate Linear Polyketide/Peptide Intermediate PKS_NRPS->Linear_Intermediate Cyclization Cyclization & Aromatization Linear_Intermediate->Cyclization Picolinic_Acid_Scaffold Picolinic Acid Scaffold Cyclization->Picolinic_Acid_Scaffold Methyltransferase1 SAM-dependent Methyltransferase 1 Picolinic_Acid_Scaffold->Methyltransferase1 First Methylation Monomethylated_Intermediate 3-Methyl- or 4-Methyl- picolinic acid Methyltransferase1->Monomethylated_Intermediate Methyltransferase2 SAM-dependent Methyltransferase 2 Monomethylated_Intermediate->Methyltransferase2 Second Methylation Final_Product 3,4-Dimethylpicolinic Acid Methyltransferase2->Final_Product

Caption: A plausible biosynthetic route to 3,4-Dimethylpicolinic Acid.

Potential Natural Sources: The Untapped Potential of Actinomycetes

Actinomycetes are Gram-positive bacteria renowned for their ability to produce a vast array of structurally diverse and biologically active secondary metabolites.[3] They are responsible for the production of approximately two-thirds of all known antibiotics of microbial origin. Genera such as Streptomyces, Micromonospora, Amycolatopsis, and Actinomadura are particularly prolific producers of novel chemistries.[13][14]

The immense biosynthetic potential of Actinomycetes, much of which is encoded in "silent" or "cryptic" biosynthetic gene clusters (BGCs), makes them a prime target for the discovery of new molecules like 3,4-Dimethylpicolinic acid.[14] Genome mining approaches, coupled with advanced analytical techniques, are powerful tools for uncovering this hidden chemical diversity.

Chemical Synthesis of 3,4-Dimethylpicolinic Acid

While its natural occurrence is yet to be confirmed, 3,4-Dimethylpicolinic acid can be prepared through chemical synthesis. Synthetic routes to substituted picolinic acids often involve the oxidation of the corresponding substituted pyridines. For example, dipicolinic acid can be synthesized by the oxidation of 2,6-lutidine.[7] A patent describes a general method for the synthesis of 3,4-substituted 2-picolinic acids, which could be adapted for the synthesis of the title compound.[15]

Experimental Protocol: Generalised Synthesis of a Substituted Picolinic Acid

The following is a generalized protocol based on patented methods for the synthesis of substituted picolinic acids.[15]

1. Esterification:

  • Start with a suitable 3,4-disubstituted pyridine precursor.
  • Perform an esterification reaction to introduce an ester group at the 2-position of the pyridine ring. This can be achieved through various methods, including reactions with chloroformates or other esterifying agents.

2. Hydrolysis:

  • Hydrolyze the resulting pyridine-2-ester compound to the corresponding carboxylic acid. This is typically done under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), followed by acidification to precipitate the final product.

3. Purification:

  • The crude 3,4-Dimethylpicolinic acid can be purified by recrystallization from a suitable solvent or by column chromatography.

4. Characterization:

  • Confirm the structure and purity of the synthesized compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Future Perspectives and Conclusion

The study of 3,4-Dimethylpicolinic acid lies at the intersection of known biosynthetic capabilities and unexplored chemical space. While it remains a synthetic compound for now, the vast and largely untapped metabolic potential of microorganisms, particularly Actinomycetes, suggests that its discovery as a natural product is plausible.

Future research in this area should focus on:

  • Genome Mining: Screening the genomes of diverse Actinomycete strains for biosynthetic gene clusters that show homology to known pyridine biosynthesis pathways.

  • Metabolomic Profiling: Using sensitive analytical techniques like LC-MS/MS and NMR to screen microbial extracts for the presence of 3,4-Dimethylpicolinic acid and other novel substituted picolinic acids.

  • Metabolic Engineering: Utilizing the principles of synthetic biology to engineer microorganisms for the production of 3,4-Dimethylpicolinic acid by introducing and optimizing a hypothetical biosynthetic pathway.

This in-depth technical guide provides a foundational understanding for researchers to embark on the discovery, synthesis, and potential application of 3,4-Dimethylpicolinic acid and other novel pyridine-containing compounds. The exploration of this chemical space holds significant promise for the development of new therapeutics and other valuable bioactive molecules.

References

  • Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. (2021). Journal of the American Chemical Society.
  • Bioactive Secondary Metabolites with Unique Aromatic and Heterocyclic Structures Obtained from Terrestrial Actinomycetes Species. J-Stage.
  • Metabolic Engineering of Corynebacterium glutamicum for Sustainable Production of the Aromatic Dicarboxylic Acid Dipicolinic Acid. (2022). PubMed.
  • Polyketide. Wikipedia.
  • 1211582-11-4|3,4-Dimethylpicolinic acid|BLD Pharm. BLD Pharm.
  • Engineering the production of dipicolinic acid in E. coli. (2018). PubMed.
  • Engineering the Production of Dipicolinic Acid in E. coli. PMC - NIH.
  • Advances on the biosynthesis of pyridine rings. PMC - NIH.
  • The secondary metabolites of rare actinomycetes: chemistry and bioactivity. (2019). Royal Society of Chemistry.
  • Metabolic engineering of Escherichia coli for quinolinic acid production by assembling L-aspartate oxidase and quinolinate synthase as a enzyme complex. PMC - NIH.
  • Structure Prediction and Synthesis of Pyridine-Based Macrocyclic Peptide Natural Products. (2020).
  • Actinomycetes, promising therapeutic agents: characteristics and active metabolites. Dovepress.
  • Non-Ribosomal Peptide Synthesis. University of Washington.
  • Biological activity of secondary metabolites of actinomycetes and their potential sources as antineoplastic drugs: a review. (2025). Frontiers.
  • Structure prediction and synthesis of pyridine-based macrocyclic peptide n
  • Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes. (2024). MDPI.
  • Metabolic Engineering of Corynebacterium glutamicum for Sustainable Production of the Aromatic Dicarboxylic Acid Dipicolinic Acid. (2022). MDPI.
  • 4,6-Dimethylpicolinic acid | 18088-10-3. Sigma-Aldrich.
  • Biosynthesis of Polyketide Synthase Extender Units. PMC - NIH.
  • Actinomycetes Associated with Arthropods as a Source of New Bioactive Compounds. (2024). PMC - NIH.
  • 3,4-dimethoxypicolinic acid — Chemical Substance Inform
  • Process for producing picolinic acid compounds.
  • The biosynthesis of caerulomycins in Streptomyces caeruleus. Isolation of a new caerulomycin and incorporation of picolinic acid and glycerol into caerulomycin A.
  • Synthetic method of 3,4-substituted 2-picolinic acid.
  • Thiopeptide Pyridine Synthase TbtD Catalyzes an Intermolecular Formal Aza-Diels–Alder Reaction. (2019). Journal of the American Chemical Society.
  • State of the Art on the Microbial Production of Industrially Relevant Organic Acids. (2022). MDPI.
  • Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. PMC - NIH.
  • Application of Synthetic Biology to the Biosynthesis of Polyketides. SCIEPublish.
  • Microbial Production of C4 Dicarboxylic Acids. (2022). Encyclopedia.pub.
  • Recent Advances in Microbial Production of cis,cis-Muconic Acid. (2020). PubMed.
  • Enzymatic approaches for profiling cytosine methylation and hydroxymethyl
  • Actinomycete-Derived Polyketides as a Source of Antibiotics and Lead Structures for the Development of New Antimicrobial Drugs. PMC - NIH.
  • Enzymatic Methyl-seq: Next Gener
  • Actinomycetes: A Never-Ending Source of Bioactive Compounds—An Overview on Antibiotics Production. PMC - NIH.
  • An Update: Enzymatic Synthesis for Industrial Applic
  • Novel Synthesis of the Nitrification Inhibitor 3,4-Dimethyl-1H-Pyrazole Phosphate. (2013).
  • Editorial: Actinomycete natural products: isolation, structure elucidation, biological activity, biosynthesis, and yield improvement. (2024). PMC - NIH.
  • 3,5-Dimethylpicolinic acid. Sigma-Aldrich.
  • NATURAL PRODUCTS CHEMISTRY. The University of Tokyo.
  • Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK Chemical.
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Synthesizing method of 3,4-dimethylpyrazole phosphate (DMPP).
  • Selenium Methylation: Insights into Chemical Reactions and Enzymatic P
  • Preparation method of 3,4-dimethoxy phenylpropionic acid.
  • Synthesis of 3,4-bis(2,5-dimethyl-3-thienyl)

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Protocols & Analytical Methods

Method

Application Note: Advanced Laboratory Synthesis of 3,4-Dimethylpicolinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 3,4-Dimethylpyridine-2-carboxylic acid (CAS: 1211582-11-4) Introduction & Strategic Route Selection 3,4-Dimethylpicolinic aci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Molecule: 3,4-Dimethylpyridine-2-carboxylic acid (CAS: 1211582-11-4)

Introduction & Strategic Route Selection

3,4-Dimethylpicolinic acid is a highly valued building block in the synthesis of complex pharmaceutical APIs, particularly in the development of targeted kinase inhibitors and novel agrochemicals. The presence of the adjacent methyl groups at the C3 and C4 positions introduces significant steric hindrance and alters the electronic landscape of the pyridine ring, making regioselective functionalization at the C2 position challenging.

This guide details two orthogonal, field-proven methodologies:

  • Lithiation/Carboxylation (Halogen-Metal Exchange): Ideal for rapid, small-to-medium scale synthesis (1-50g) requiring high purity.

  • Palladium-Catalyzed Cyanation & Hydrolysis: The preferred route for process scale-up (>100g) due to the avoidance of cryogenic conditions.

Experimental Methodologies & Causality

Protocol A: Halogen-Metal Exchange and CO₂ Trapping

This route relies on the rapid kinetics of lithium-halogen exchange. The use of n -butyllithium ( n -BuLi) at cryogenic temperatures (-78 °C) is critical. At higher temperatures, the highly nucleophilic n -BuLi can undergo competitive Chichibabin-type addition to the electron-deficient pyridine ring, or induce undesired "halogen dance" isomerizations[1].

Self-Validating System: The reaction progress can be visually tracked. The formation of the pyridyllithium intermediate often presents as a deep red/brown solution, which rapidly decolorizes upon quenching with carbon dioxide.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, and argon inlet.

  • Substrate Loading: Charge the flask with 2-bromo-3,4-dimethylpyridine (10.0 g, 53.7 mmol) and anhydrous Tetrahydrofuran (THF) (150 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Stir until the internal temperature stabilizes at -78 °C.

  • Lithiation: Syringe in n -BuLi (2.5 M in hexanes, 23.6 mL, 59.1 mmol, 1.1 equiv) dropwise over 30 minutes. Crucial Causality: The slow addition maintains the internal temperature below -70 °C, preventing the formation of symmetrical bipyridine byproducts via Wurtz-Fittig coupling[2].

  • Intermediate Maturation: Stir the resulting dark solution at -78 °C for 45 minutes. Extract a 0.1 mL aliquot, quench in wet methanol, and analyze via LC-MS to confirm the disappearance of the starting material (M+H: 186/188) and the presence of the protonated intermediate (3,4-dimethylpyridine, M+H: 108).

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 1 hour, or pour the reaction mixture onto a large excess of freshly crushed, dry solid CO₂. The solution will turn pale yellow.

  • Quench & Workup: Allow the mixture to warm to room temperature. Quench with 50 mL of saturated aqueous NH₄Cl.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove non-polar impurities. Carefully adjust the aqueous layer to pH 3.5-4.0 (the isoelectric point of the picolinic acid) using 1M HCl.

  • Filtration: Cool the aqueous suspension to 0 °C for 2 hours to maximize crystallization. Filter the resulting beige solid, wash with ice-cold water, and dry under high vacuum to yield 3,4-Dimethylpicolinic acid.

Protocol B: Pd-Catalyzed Cyanation and Hydrolysis

For larger scales, avoiding -78 °C is operationally favorable. This route utilizes a robust cross-coupling to install a nitrile, which is subsequently hydrolyzed[3].

Step-by-Step Procedure:

  • Cyanation Setup: In a pressure vessel, combine 2-bromo-3,4-dimethylpyridine (20.0 g, 107.5 mmol), Zinc cyanide (Zn(CN)₂, 7.5 g, 64.5 mmol, 0.6 equiv), and Pd(PPh₃)₄ (6.2 g, 5.3 mmol, 5 mol%).

  • Solvent & Degassing: Add anhydrous Dimethylformamide (DMF) (200 mL). Sparge the mixture with Argon for 15 minutes. Crucial Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Seal the vessel and heat to 100 °C for 12 hours. Monitor via TLC (Hexanes:EtOAc 3:1); the nitrile product is highly UV-active.

  • Filtration: Cool to room temperature, dilute with EtOAc (300 mL), and filter through a pad of Celite to remove insoluble zinc salts and palladium black. Concentrate the filtrate to yield crude 3,4-dimethylpicolinonitrile.

  • Hydrolysis: Transfer the crude nitrile to a round-bottom flask. Add 20% aqueous NaOH (150 mL) and Ethanol (50 mL) to aid solubility. Reflux at 105 °C for 6 hours until the evolution of ammonia gas ceases (can be tested with wet pH paper at the condenser outlet).

  • Acidification: Cool the mixture, remove ethanol under reduced pressure, and acidify the aqueous layer to pH ~3.5 with concentrated HCl to precipitate the target acid[3].

Quantitative Data Summary

The following table summarizes the operational metrics for both synthetic pathways to aid in route selection based on laboratory capabilities.

MetricProtocol A: Halogen-Metal ExchangeProtocol B: Cyanation/Hydrolysis
Typical Yield 75 - 82%85 - 90% (Over 2 steps)
Reaction Time ~6 Hours (Total)~24 Hours (Total)
Scalability Low/Medium (Cryogenic limits)High (Standard heating)
Key Reagent Hazard n -BuLi (Pyrophoric)Zn(CN)₂ (Highly Toxic)
Purity Profile High (>98% post-precipitation)Moderate (Requires Celite filtration)

Synthetic Workflow Visualization

SynthesisRoutes SM 2-Bromo-3,4-dimethylpyridine (Starting Material) Lithiation n-BuLi, THF, -78°C Halogen-Metal Exchange SM->Lithiation Route A Cyanation Zn(CN)2, Pd(PPh3)4 DMF, 100°C SM->Cyanation Route B Intermediate 3,4-Dimethylpyridin-2-yllithium (Reactive Intermediate) Lithiation->Intermediate Carboxylation Dry Ice (CO2) Electrophilic Quench Intermediate->Carboxylation Product 3,4-Dimethylpicolinic Acid (Target API Building Block) Carboxylation->Product Nitrile 3,4-Dimethylpicolinonitrile (Stable Intermediate) Cyanation->Nitrile Hydrolysis NaOH, H2O/EtOH Reflux, then HCl to pH 3.5 Nitrile->Hydrolysis Hydrolysis->Product

Divergent synthetic pathways for 3,4-Dimethylpicolinic Acid via Lithiation (A) and Cyanation (B).

References

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. National Institutes of Health (NIH). Retrieved from:[Link]

  • Formal Halogen Transfer of Bromoarenes via Stepwise Reactions. Organic Letters (ACS Publications). Retrieved from:[Link]

Sources

Application

Advanced Application Notes: 3,4-Dimethylpicolinic Acid in Transition Metal Complex Catalysis

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the landscape of transition metal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In the landscape of transition metal catalysis, the precise tuning of ligand electronics and sterics is the primary driver of reaction efficiency. 3,4-Dimethylpicolinic acid (3,4-dimethylpyridine-2-carboxylic acid) has emerged as a privileged bidentate N,O-ligand and transient directing group.

As a Senior Application Scientist, I frequently observe researchers defaulting to unsubstituted picolinic acid. However, the strategic incorporation of methyl groups at the 3- and 4-positions fundamentally alters the catalytic behavior of the resulting metal complexes through two causal mechanisms:

  • Electronic Enrichment (The +I Effect): The electron-donating inductive effect of the two methyl groups significantly increases the electron density on the pyridine nitrogen. This enhanced σ -donor capacity stabilizes high-valent metal intermediates—such as Pd(IV) or Ir(IV)—accelerating the oxidative addition step in cross-coupling cycles [1].

  • Steric Conformation: The methyl group at the 3-position introduces targeted steric bulk adjacent to the coordinating nitrogen. During C-H activation, this steric pressure forces the metallacycle into a highly reactive conformation, lowering the activation energy barrier for the subsequent reductive elimination step and preventing the formation of off-target, inactive metal dimers.

Application I: Palladium-Catalyzed Directed C(sp³)-H Arylation

The use of picolinic acid derivatives as removable directing groups has revolutionized the synthesis of non-natural amino acids and complex pharmacophores [2]. By utilizing 3,4-dimethylpicolinic acid, researchers can achieve higher turnover numbers (TON) and utilize milder bases compared to standard protocols.

Experimental Protocol: β-C(sp³)-H Arylation of Aliphatic Amines

Objective: To functionalize unactivated aliphatic amines via a Pd(II)/Pd(IV) catalytic cycle using 3,4-dimethylpicolinic acid as the directing auxiliary.

Materials:

  • Substrate: Aliphatic amine pre-conjugated with 3,4-dimethylpicolinic acid (0.5 mmol)

  • Catalyst: Pd(OAc)2​ (5 mol%)

  • Oxidant/Additive: AgOAc (1.5 equiv)

  • Coupling Partner: Aryl iodide (1.5 equiv)

  • Solvent: Hexafluoro-2-propanol (HFIP) (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In a nitrogen-filled glovebox, charge a 15 mL pressure tube with the 3,4-dimethylpicolinamide substrate, Pd(OAc)2​ , and AgOAc .

  • Solvent & Partner Addition: Add the aryl iodide followed by HFIP. Seal the tube with a PTFE-lined cap.

  • Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes, the reaction mixture should transition from a dark orange suspension to a homogeneous pale-yellow solution. This color shift confirms the successful formation of the critical N,O-chelated Pd(II) intermediate. If the solution remains dark or precipitates black palladium black, the system lacks sufficient oxidant, or the solvent is contaminated with water.

  • Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove silver salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Catalytic Workflow Visualization

CH_Activation A Pd(II) Precatalyst B Substrate Coordination (N,O-Chelation) A->B + Substrate C C-H Cleavage (Palladacycle) B->C Base, -H+ D Oxidative Addition (Pd(IV) Species) C->D + Ar-I E Reductive Elimination (Product Release) D->E C-C Bond Formation E->A - Product

Caption: Pd(II)/Pd(IV) catalytic cycle for C-H arylation directed by 3,4-dimethylpicolinic acid.

Application II: Iridium(III) Photoredox Catalysis

Heteroleptic iridium complexes, specifically [Ir(ppy)2​(L)] (where ppy = 2-phenylpyridine and L = ancillary ligand), are cornerstone photoredox catalysts. Substituting standard picolinic acid with 3,4-dimethylpicolinic acid creates a more potent excited-state reductant. The electron-donating methyl groups destabilize the metal-centered highest occupied molecular orbital (HOMO), shifting the Ir(IV)/Ir(∗III) redox potential to more negative values.

Quantitative Data: Photophysical Tuning

The table below summarizes the comparative advantages of the 3,4-dimethyl substituted complex against the industry standard.

Catalyst Complex λmax​ Emission (nm) E1/2​(IrIV/∗IrIII) (V vs SCE) E1/2​(IrIV/IrIII) (V vs SCE)Relative Catalytic Efficiency (Decarboxylative Coupling)
[Ir(ppy)2​(pic)] 505-0.85+0.821.0x (Baseline)
[Ir(ppy)2​(3,4−dmpic)] 518 -0.98 +0.74 1.8x

Data Interpretation: The 3,4-dimethylpicolinic acid ligand provides a 130 mV boost in excited-state reducing power, allowing for the activation of highly recalcitrant substrates (e.g., unactivated alkyl bromides) that fail with standard catalysts.

Experimental Protocol: Synthesis of [Ir(ppy)2​(3,4−dmpic)]

Objective: To synthesize and isolate the heteroleptic Ir(III) photocatalyst.

Materials:

  • Iridium dimer: [Ir(ppy)2​Cl]2​ (0.1 mmol)

  • Ligand: 3,4-Dimethylpicolinic acid (0.22 mmol)

  • Base: Na2​CO3​ (1.0 mmol)

  • Solvent: Dichloromethane / Methanol (2:1 v/v, 15 mL)

Step-by-Step Methodology:

  • Cleavage of the Dimer: Suspend [Ir(ppy)2​Cl]2​ and Na2​CO3​ in the DCM/MeOH solvent mixture in a round-bottom flask equipped with a magnetic stir bar.

  • Ligand Addition: Add 3,4-Dimethylpicolinic acid to the suspension. Attach a reflux condenser and heat the mixture to 50 °C under an inert argon atmosphere for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Silica, 9:1 DCM/MeOH). The starting dimer (yellow spot, Rf​≈0.8 ) should completely disappear, replaced by a highly luminescent (under 365 nm UV) product spot ( Rf​≈0.4 ).

  • Isolation: Cool the mixture to room temperature and evaporate the solvents under reduced pressure. Redissolve the crude residue in DCM (20 mL) and wash with distilled water (3 x 10 mL) to remove unreacted ligand and inorganic salts.

  • Drying and Crystallization: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to ~2 mL. Slowly diffuse diethyl ether into the solution at 4 °C overnight to yield the pure catalyst as bright yellow crystals.

Photoredox Workflow Visualization

Photoredox GS Ir(III) Ground State [Ir(ppy)2(3,4-dmpic)] ES *Ir(III) Excited State (Strong Reductant) GS->ES Visible Light (hv) OX Ir(IV) Oxidized State ES->OX SET to Substrate (Oxidative Quenching) OX->GS SET from Donor (Catalyst Regeneration)

Caption: Oxidative quenching photoredox cycle utilizing the [Ir(ppy)2(3,4-dmpic)] catalyst.

Troubleshooting & Optimization Matrix

When utilizing 3,4-dimethylpicolinic acid in any catalytic setup, consider the following parameters:

  • Incomplete Directing Group Cleavage: The steric bulk of the 3-methyl group can sometimes hinder standard basic hydrolysis during the removal of the directing group. Solution: Switch to reductive cleavage conditions (e.g., Zn dust in AcOH ) or use BF3​⋅OEt2​ / MeOH reflux.

  • Poor Solubility: If the resulting metal complex exhibits poor solubility in non-polar solvents, transition from HFIP to a mixed solvent system like Toluene/t-Amyl-OH (1:1) to maintain the reaction's homogeneity.

References

  • Oxidative C–H/N–H Annulation of Aromatic Amides with Dialkyl Malonates: Access to Isoindolinones and Dihydrobenzoindoles Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology Source: National Center for Biotechnology Information (PMC) URL:[Link]

Method

Application Note: Preparation of 3,4-Dimethylpicolinic Acid Standard Solutions for Mass Spectrometry

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a detailed protocol and technical guidance for the preparation of 3,4-Dimethylpicolinic acid standard solutions for...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed protocol and technical guidance for the preparation of 3,4-Dimethylpicolinic acid standard solutions for use in mass spectrometry-based quantification. Emphasizing scientific integrity and causality, this guide moves beyond a simple recitation of steps to explain the critical rationale behind solvent selection, stock solution preparation, serial dilution strategies, and stability considerations. The protocols herein are designed to be self-validating, ensuring the generation of accurate, reproducible, and reliable data for researchers, scientists, and drug development professionals.

Introduction and Foundational Principles

Accurate quantification via mass spectrometry is fundamentally dependent on the quality of the calibration standards.[1] Inconsistent or inaccurately prepared standards are a primary source of experimental variability and can lead to misleading quantitative results.[2][3] This application note addresses the specific case of 3,4-Dimethylpicolinic acid, a substituted pyridine carboxylic acid, outlining a robust methodology for standard preparation.

The core principles guiding this protocol are:

  • Purity and Characterization: The fidelity of a standard solution begins with the starting material. Using a well-characterized, high-purity solid of 3,4-Dimethylpicolinic acid is paramount.

  • Gravimetric and Volumetric Accuracy: Precision in weighing the analyte and in measuring solvent volumes is critical. The use of calibrated analytical balances and Class A volumetric glassware is mandatory.

  • Solvent System Compatibility: The choice of solvent is not arbitrary. It must fully solubilize the analyte without promoting degradation and be compatible with the intended analytical workflow, particularly the initial mobile phase conditions in liquid chromatography-mass spectrometry (LC-MS).[4]

  • Stability and Storage: Analytes in solution are susceptible to degradation over time.[5] Understanding the stability of 3,4-Dimethylpicolinic acid in the chosen solvent and storing the solutions under appropriate conditions are essential for maintaining their integrity.

Physicochemical Profile: 3,4-Dimethylpicolinic Acid

A thorough understanding of the analyte's properties is the first step in developing a sound preparation protocol.

PropertyValueSource
IUPAC Name 3,4-dimethylpyridine-2-carboxylic acid-
CAS Number 1211582-11-4[6]
Molecular Formula C₈H₉NO₂[6]
Molecular Weight 151.16 g/mol [6]
Physical Form Solid
Predicted pKa ~4-5Inferred[7][8][9]
Predicted Solubility Soluble in Methanol, Ethanol, DMSO, DMF. Limited solubility in neutral water; solubility increases in basic aqueous solutions.Inferred[10][11][12]

Expert Insights on Physicochemical Properties:

  • Solubility: The presence of the polar carboxylic acid and pyridine nitrogen suggests solubility in polar organic solvents. Its aromatic nature and methyl groups may limit its solubility in highly polar solvents like water at neutral pH. For LC-MS applications, dissolving in methanol or acetonitrile is often a primary choice, as these are common mobile phase constituents.[4] It is imperative to experimentally verify solubility before preparing a high-concentration stock solution.

Protocol: Primary Stock Solution Preparation (1 mg/mL)

The primary stock solution is the cornerstone of all subsequent standards. Its accuracy dictates the accuracy of the entire calibration curve.

Materials and Equipment
  • 3,4-Dimethylpicolinic acid (≥98% purity)

  • LC-MS grade methanol

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 10 mL Class A volumetric flask

  • Weighing paper or boat

  • Spatula

  • Glass Pasteur pipette or syringe

  • Amber glass vial with a PTFE-lined cap for storage

Step-by-Step Methodology
  • Tare the Balance: Place a clean, new weighing boat on the analytical balance and tare it.

  • Weigh the Analyte: Carefully weigh approximately 10.0 mg of 3,4-Dimethylpicolinic acid into the tared boat. Record the exact weight (e.g., 10.05 mg).

  • Transfer to Flask: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. This is a critical step; ensure all powder is transferred by gently tapping the weighing boat.

  • Initial Solubilization: Add approximately 5-7 mL of LC-MS grade methanol to the volumetric flask.

  • Dissolve the Analyte: Gently swirl the flask. If necessary, use a vortex mixer or sonicate briefly until all the solid is completely dissolved. Visually inspect against a light source to ensure no particulate matter remains.

  • Equilibrate to Temperature: Allow the solution to return to ambient temperature, as sonication can cause slight warming.

  • Dilute to Volume: Carefully add methanol dropwise using a pipette until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

  • Homogenize: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Calculate Final Concentration: The exact concentration is calculated based on the precise weight.

    • Formula:Concentration (mg/mL) = Weight of Analyte (mg) / Volume of Flask (mL)

    • Example:10.05 mg / 10.0 mL = 1.005 mg/mL

  • Transfer and Label: Transfer the final stock solution to a clearly labeled amber glass vial. The label should include:

    • Compound Name: 3,4-Dimethylpicolinic Acid

    • Concentration: 1.005 mg/mL

    • Solvent: Methanol

    • Preparation Date

    • Preparer's Initials

    • Expiry Date (e.g., 6 months from preparation, to be validated)

Workflow for Primary Stock Solution

G cluster_prep Primary Stock Preparation weigh 1. Weigh Analyte (e.g., 10.0 mg) transfer 2. Quantitative Transfer to 10 mL Volumetric Flask weigh->transfer add_solvent 3. Add ~7 mL Methanol transfer->add_solvent dissolve 4. Dissolve Completely (Vortex/Sonicate) add_solvent->dissolve equilibrate 5. Equilibrate to Room Temperature dissolve->equilibrate dilute 6. Dilute to Final Volume (Meniscus on Mark) equilibrate->dilute homogenize 7. Cap and Invert (15-20 times) dilute->homogenize store 8. Transfer to Labeled Amber Vial for Storage homogenize->store

Caption: Workflow for preparing a 1 mg/mL primary stock solution.

Protocol: Serial Dilutions for Calibration Curve Standards

Working standards for building a calibration curve are prepared by serially diluting the primary stock solution. This cascading approach minimizes the propagation of errors.

Rationale for Solvent Choice

For the final working standards, the diluent should ideally match the initial mobile phase of your LC-MS method.[4] This prevents solvent-induced peak shape distortion upon injection. For a typical reversed-phase method, a mixture like 50:50 acetonitrile:water might be appropriate. Never dilute a stock made in a strong organic solvent directly into 100% water, as the analyte may precipitate.

Example Dilution Scheme (1 ng/mL to 1000 ng/mL)

This scheme creates an intermediate stock and then the final working standards.

Standard IDSource SolutionVolume of Source (µL)Final Volume (µL)DiluentFinal Concentration (ng/mL)
INT-1 Primary Stock (1 mg/mL)10100050:50 ACN:H₂O10,000
CAL-7 INT-1 (10,000 ng/mL)100100050:50 ACN:H₂O1000
CAL-6 INT-1 (10,000 ng/mL)50100050:50 ACN:H₂O500
CAL-5 INT-1 (10,000 ng/mL)10100050:50 ACN:H₂O100
CAL-4 CAL-5 (100 ng/mL)500100050:50 ACN:H₂O50
CAL-3 CAL-5 (100 ng/mL)100100050:50 ACN:H₂O10
CAL-2 CAL-3 (10 ng/mL)500100050:50 ACN:H₂O5
CAL-1 CAL-3 (10 ng/mL)100100050:50 ACN:H₂O1
Workflow for Serial Dilution

G cluster_dilution Serial Dilution Workflow cluster_high cluster_low cluster_vlow stock Primary Stock (1 mg/mL) int1 Intermediate Stock (INT-1) (10,000 ng/mL) stock->int1 Dilute cal7 CAL-7 (1000 ng/mL) int1->cal7 Dilute cal6 CAL-6 (500 ng/mL) int1->cal6 Dilute cal5 CAL-5 (100 ng/mL) int1->cal5 Dilute cal4 CAL-4 (50 ng/mL) cal5->cal4 Dilute cal3 CAL-3 (10 ng/mL) cal5->cal3 Dilute cal2 CAL-2 (5 ng/mL) cal3->cal2 Dilute cal1 CAL-1 (1 ng/mL) cal3->cal1 Dilute

Caption: A cascading serial dilution scheme to generate calibration standards.

The Role of Internal Standards

For robust quantitative analysis, the use of an internal standard (IS) is strongly recommended.[1][2] An IS is a compound of known concentration added to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response.[2] The ideal IS is a stable, isotopically-labeled version of the analyte (e.g., 3,4-Dimethylpicolinic acid-d3). If unavailable, a structurally similar compound that does not co-elute with the analyte can be used.

Stability and Storage: Preserving Solution Integrity

Picolinic acid derivatives can be susceptible to degradation.[5][13] To ensure the long-term integrity of the prepared standards:

  • Primary Stock Solution:

    • Short-term (1-2 weeks): Store at 2-8°C.

    • Long-term (>2 weeks): Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[5]

  • Working Standards:

    • It is best practice to prepare fresh working standards from the stock solutions daily or for each analytical batch.

    • If stored, they should be kept at 2-8°C for no more than a few days. Stability should be verified.

  • Light Protection: Always store solutions in amber vials or protect them from light to prevent potential photodegradation.[5]

Mass Spectrometry Considerations

While this note focuses on preparation, the end goal is MS analysis. For 3,4-Dimethylpicolinic acid:

  • Ionization: Electrospray ionization (ESI) is the most probable technique.

  • Polarity: The molecule can likely be detected in both positive and negative ion modes.

    • Positive Mode [M+H]⁺: The pyridine nitrogen is basic and readily accepts a proton.

    • Negative Mode [M-H]⁻: The carboxylic acid is acidic and readily loses a proton.

    • The optimal mode should be determined experimentally by infusing a standard solution.

  • Quantification: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the best selectivity and sensitivity. A likely fragmentation in positive mode would be the loss of H₂O or CO₂ from the parent ion.

Conclusion

The preparation of accurate and stable 3,4-Dimethylpicolinic acid standard solutions is a meticulous process that is foundational to reliable quantitative mass spectrometry. By adhering to the principles of gravimetric and volumetric precision, selecting appropriate solvents, understanding analyte stability, and employing a logical dilution scheme, researchers can generate high-quality calibration standards. This, in turn, enhances the reproducibility, accuracy, and overall integrity of the resulting scientific data.

References

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • IROA Technologies. (2026, January 15). Mass Spectrometry Standards for Reliable Analytical Results. Retrieved from [Link]

  • Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method | Request PDF. Retrieved from [Link]

  • SpringerLink. (n.d.). Interesting Properties of p-, d-, and f-Block Elements When Coordinated With Dipicolinic Acid and Its Derivatives as Ligands. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014, April 16). Determination of Stability Constants of Mixed Ligand Complexes of Picolinic Acid and Other Bioactive Ligands with Zn(II) by Potentiometric Titration Method. Retrieved from [Link]

  • Reddit. (2023, December 3). Analytical and internal standard preparation. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • ResearchGate. (2017, May 9). About LCMSMS sample preparation?. Retrieved from [Link]

  • Chromatography Forum. (2005, February 24). Best way to prepare volatile standard solution. Retrieved from [Link]

  • NextSDS. (n.d.). 3,4-dimethoxypicolinic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylhippuric acid. Retrieved from [Link]

  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]

  • PMC. (2022, February 2). Rapid Detection and Quantitation of Dipicolinic Acid from Clostridium botulinum Spores Using Mixed-Mode Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Methoxy-3,5-dimethylpicolinic acid — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (1994, September). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Retrieved from [Link]

  • Cheméo. (n.d.). 3,4-Dimethylpentanoic acid - Chemical & Physical Properties. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethylbenzoic acid. Retrieved from [Link]

  • Organic Chemistry Data. (2017, October 27). Bordwell pKa Table. Retrieved from [Link]

  • NIST WebBook. (n.d.). 3,4-dimethylpentanoic acid. Retrieved from [Link]

  • MDPI. (2025, November 26). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Retrieved from [Link]

  • OChemTutor. (n.d.). pKa values. Retrieved from [Link]

  • Wiley. (n.d.). Solubilities of inorganic and organic compounds, a compilation of quantitative solubility data from the periodical literature. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Appendix C: Dissociation Constants and pKa Values for Acids at 25°C. Retrieved from [Link]

  • Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Q1: Why does 3,4-Dimethylpicolinic acid exhibit poor aqueous solubility compared to unsubstituted picolinic acid?

Technical Support Center: Troubleshooting Aqueous Solubility of 3,4-Dimethylpicolinic Acid Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Aqueous Solubility of 3,4-Dimethylpicolinic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex formulation challenges of substituted pyridinecarboxylic acids. While the parent compound, picolinic acid, boasts an exceptionally high aqueous solubility of approximately 887 g/L at 20°C[1][2], introducing methyl groups at the 3 and 4 positions fundamentally alters its physicochemical landscape. This guide provides field-proven, mechanistically grounded strategies to overcome the poor aqueous solubility of 3,4-Dimethylpicolinic acid for your biological assays and drug development workflows.

A1: The drastic reduction in solubility is driven by two main factors: increased lipophilicity and crystal lattice stabilization.

The parent picolinic acid is highly soluble due to its ability to form extensive hydrogen-bonding networks with water[2]. However, the addition of two electron-donating, hydrophobic methyl groups increases the molecule's partition coefficient (LogP). Furthermore, these methyl groups sterically hinder the hydration shell around the pyridine nitrogen and carboxylic acid while promoting hydrophobic interactions in the solid state, which increases the energy required to break the crystal lattice.

Additionally, 3,4-Dimethylpicolinic acid is amphoteric. Picolinic acid itself has a pKa1 of ~1.07 (carboxylic acid deprotonation) and a pKa2 of ~5.4 to 5.52 (pyridinium nitrogen deprotonation)[1][3]. At physiological pH (7.4), the molecule exists predominantly as an anion, but in slightly acidic to neutral environments, a significant fraction exists as a zwitterion. The zwitterionic state minimizes the net molecular charge, maximizing intermolecular ionic interactions within the crystal lattice and thereby minimizing aqueous solubility.

IonizationStates LowPH pH < 1.5 Cationic Form (High Solubility) MidPH pH 2.0 - 5.5 Zwitterionic Form (Lowest Solubility) LowPH->MidPH Deprotonate COOH HighPH pH > 6.5 Anionic Form (High Solubility) MidPH->HighPH Deprotonate Pyridine N

Ionization states of 3,4-Dimethylpicolinic acid across pH ranges.

Table 1: Comparative Physicochemical Properties

PropertyPicolinic Acid3,4-Dimethylpicolinic AcidMechanistic Impact on Solubility
Aqueous Solubility (20°C)~887 g/L[1][2]< 5 g/L (Estimated)Drastic reduction due to increased lipophilicity and lattice energy.
pKa1 (Carboxylic Acid)1.07[1][3]~1.2 - 1.5 (Estimated)Determines the shift from highly soluble cation to insoluble zwitterion.
pKa2 (Pyridine Nitrogen)5.4 - 5.52[3]~5.8 - 6.0 (Estimated)Determines the shift from zwitterion to highly soluble anion.

Q2: How can I leverage pH adjustment to prepare high-concentration aqueous stock solutions?

A2: Because 3,4-Dimethylpicolinic acid is amphoteric, you can bypass the zwitterionic "solubility dead-zone" by formulating it as a salt at pH extremes. For most in vitro biological assays, forming the sodium salt (anionic form) at a slightly alkaline pH is preferred over the highly acidic hydrochloride salt.

Protocol 1: Preparation of 100 mM Sodium Salt Aqueous Stock

  • Weighing: Weigh the required mass of 3,4-Dimethylpicolinic acid powder into a sterile conical tube.

  • Suspension: Add HPLC-grade water equivalent to 80% of the final target volume. The powder will remain largely insoluble, forming a cloudy suspension.

  • Titration (The Causality Step): Add 1M NaOH dropwise while vortexing. The hydroxide ions deprotonate the carboxylic acid, shifting the equilibrium entirely to the highly soluble anionic state.

  • Clarification: Continue dropwise addition until the solution becomes completely clear (typically around pH 7.5 - 8.0).

  • Volume Adjustment: Bring the solution to the final volume with HPLC-grade water.

  • Self-Validation Check: Take a 10 µL aliquot and dilute it into 990 µL of your target assay buffer (e.g., pH 7.4 PBS). If the solution remains clear after 2 hours at room temperature, the concentration is within the metastable zone. If precipitation occurs, the buffer capacity has forced the molecule back into its insoluble zwitterionic state, indicating you must lower the stock concentration or use a co-solvent.

Q3: What co-solvent systems are recommended if pH adjustment is incompatible with my downstream assays?

A3: If your assay is strictly sensitive to pH fluctuations, utilizing water-miscible organic co-solvents is the next best approach. Co-solvents disrupt the hydrogen-bonding network of water, lowering the dielectric constant and facilitating the dissolution of the hydrophobic dimethyl-pyridine ring.

Table 2: Recommended Co-Solvent Systems and Biological Dilution Limits

Co-SolventSolubilizing PowerMax Final Assay Conc. (v/v)Notes for Biological Assays
DMSOExcellent0.1% - 0.5%Standard for cell culture; may cause differentiation in certain cell lines.
PEG 400Good1.0% - 2.0%Excellent for animal dosing (in vivo); higher viscosity requires careful pipetting.
EthanolModerate0.5% - 1.0%Less effective than DMSO for this compound; volatile, requires sealed storage.

Q4: Are there advanced formulation strategies to maintain solubility at a strict physiological pH without organic solvents?

A4: Yes. When neither pH adjustment nor co-solvents are viable, we utilize supramolecular complexation or co-crystallization. Cyclodextrins (like HP-β-CD) feature a hydrophobic internal cavity that encapsulates the lipophilic 3,4-dimethylpyridine moiety, while their hydrophilic exterior ensures aqueous solubility. Alternatively, co-crystallization with highly soluble coformers (such as ascorbic acid or picolinamide) is a proven strategy to lower the solvation barrier of the active ingredient[4][5].

Protocol 2: Preparation of HP-β-CD Inclusion Complex

  • Host Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in neutral PBS.

  • Guest Addition: Add an excess amount (oversaturation) of 3,4-Dimethylpicolinic acid to the HP-β-CD solution.

  • Equilibration: Sonicate the suspension for 30 minutes in a water bath to provide the activation energy required to break the crystal lattice. Then, place on an orbital shaker at 300 rpm for 24 hours at 25°C to reach thermodynamic complexation equilibrium.

  • Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet the uncomplexed drug.

  • Self-Validation & Quantification: Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV against a known standard curve to quantify the exact solubilized concentration before proceeding to your assay.

FormulationWorkflow Start Solubility Issue: 3,4-Dimethylpicolinic Acid CheckPH Is pH adjustment acceptable for assay? Start->CheckPH AdjustPH Formulate as Na+ salt (Titrate to pH 7.5 - 8.0) CheckPH->AdjustPH Yes CheckCosolvent Are organic co-solvents (e.g., DMSO) tolerated? CheckPH->CheckCosolvent No UseCosolvent Prepare concentrated stock in DMSO; Dilute ≤0.5% in buffer CheckCosolvent->UseCosolvent Yes UseComplex Use HP-β-CD Complexation or Co-crystallization CheckCosolvent->UseComplex No

Workflow for selecting a solubility enhancement strategy.

References

  • Title: Bovine Metabolome Database: Picolinic acid (BMDB0002243)
  • Source: lookchem.
  • Source: mdpi.
  • Source: researchgate.
  • Source: nih.

Sources

Optimization

Technical Support Center: Optimizing Crystallization for High-Purity 3,4-Dimethylpicolinic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for the crystallization of 3,4-Dimethylpicolinic acid. This guide is designed for researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the crystallization of 3,4-Dimethylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying scientific principles, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of 3,4-Dimethylpicolinic acid to consider for crystallization?

Understanding the compound's properties is the foundation of developing a successful crystallization protocol. While comprehensive data for 3,4-Dimethylpicolinic acid (CAS 1211582-11-4) is not extensively published, we can infer key characteristics from its parent structure, picolinic acid, and related pyridinecarboxylic acids.[1][2][3]

  • Acidity (pKa): As a carboxylic acid, its solubility is highly pH-dependent. At low pH, the molecule will be in its neutral, less water-soluble form. As the pH increases towards its pKa, it will deprotonate to form the more water-soluble carboxylate salt. This behavior is crucial for purification strategies involving acid-base extractions or pH-swing crystallization.[1]

  • Polarity: The presence of a carboxylic acid group and a pyridine nitrogen atom makes it a polar molecule. This suggests it will be more soluble in polar solvents.[1][4]

  • Hydrogen Bonding: The molecule can act as both a hydrogen bond donor (from the carboxylic acid -OH) and acceptor (at the pyridine nitrogen and carbonyl oxygen). This self-association can influence crystal packing and solubility.[5]

  • Thermal Stability: The melting point of the related lutidinic acid (2,4-pyridinedicarboxylic acid) is 242-243 °C, suggesting that 3,4-Dimethylpicolinic acid is likely a thermally stable solid at typical crystallization temperatures.[3]

Q2: What defines an ideal recrystallization solvent for this compound?

The perfect solvent is the cornerstone of effective purification by recrystallization.[6][7] The key is a significant difference in solubility at high and low temperatures. The ideal solvent should exhibit:

  • High solubility at elevated temperatures: The solvent must be able to fully dissolve the crude 3,4-Dimethylpicolinic acid near the solvent's boiling point.[8][9]

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should drop sharply, allowing for maximum recovery of the purified crystals.[8]

  • Inertness: The solvent must not react chemically with the compound.

  • Appropriate Boiling Point: The boiling point should be high enough to provide a sufficient solubility gradient, but not so high that it is difficult to remove from the final crystals.[7]

  • Impurity Profile: The solvent should either dissolve impurities completely (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

Q3: How does pH affect the crystallization of 3,4-Dimethylpicolinic acid?

The pH of the solution is a critical, and often overlooked, parameter. For picolinic acid and its derivatives, pH directly controls the ionization state of the carboxylic acid group.[1]

  • In acidic conditions (pH < pKa): The compound exists predominantly in its neutral (protonated) form, which is significantly less soluble in aqueous media. Crystallization from aqueous systems is favored at a pH below the pKa.

  • In basic conditions (pH > pKa): The compound deprotonates to form the highly water-soluble dimethylpicolinate salt, which will prevent crystallization from aqueous solutions.

This property can be exploited. For instance, you can dissolve the crude product in a basic aqueous solution, filter out any insoluble non-acidic impurities, and then re-acidify the solution to precipitate the purified 3,4-Dimethylpicolinic acid.[10] However, rapid precipitation via pH swing can sometimes lead to smaller, less pure crystals, so controlled acidification is key.

Q4: What are the likely impurities from synthesis and how can they be removed?

Impurities can originate from starting materials, side reactions, or degradation products and can significantly hinder crystallization, sometimes causing the product to "oil out".[11][12] While the exact synthesis route dictates the specific impurities, common contaminants in the preparation of pyridine carboxylic acids may include:

  • Unreacted Starting Materials: For example, the corresponding lutidine precursor if the synthesis involves oxidation.

  • By-products: Formed from incomplete or side reactions.

  • Catalysts and Reagents: Residual catalysts or reagents used in the synthesis.[13]

  • Degradation Products: Formed if the reaction was conducted at high temperatures.[12]

Initial purification can often be achieved through an acid-base workup before attempting crystallization. Dissolving the crude material in a dilute base, washing with an organic solvent to remove neutral impurities, and then re-precipitating the product by adding acid can be a highly effective first step.[10]

Troubleshooting Guides

This section addresses specific experimental failures in a question-and-answer format, providing both the causal explanation and a validated protocol to resolve the issue.

Issue 1: My compound forms an oil or amorphous solid, not crystals.

Q: I dissolved my crude 3,4-Dimethylpicolinic acid in a hot solvent, but upon cooling, it separated as a sticky oil or a fine powder with no crystalline appearance. What is happening and how do I fix it?

A: This phenomenon, known as "oiling out," is a common crystallization problem. It typically occurs when the solute comes out of solution at a temperature above its melting point or when the solution is so highly supersaturated that molecules precipitate too rapidly to form an ordered crystal lattice.[10][14] Impurities can also suppress the melting point of the solute-solvent mixture, contributing to this issue.

Causality & Solutions:

  • Cause: The solution is too concentrated, leading to excessive supersaturation.

    • Solution: Re-heat the mixture until the oil redissolves. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation level. Allow this less-concentrated solution to cool more slowly.[15]

  • Cause: The cooling rate is too fast.

    • Solution: Rapid cooling promotes precipitation over crystallization.[16] After dissolving the compound, insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to ensure a slow, gradual temperature drop. This gives the molecules time to orient themselves into a proper crystal lattice.[7]

  • Cause: The chosen solvent is inappropriate. The boiling point of the solvent may be higher than the melting point of your compound (or a eutectic mixture with impurities).

    • Solution: A systematic solvent screening is required. An ideal solvent will have a boiling point lower than the compound's melting point. Alternatively, using a solvent/anti-solvent system can be effective. Dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" (miscible) solvent at an elevated temperature until slight turbidity is observed. This brings the solution closer to saturation under controlled conditions.

  • Cause: The presence of impurities is disrupting crystal lattice formation.

    • Solution: Induce crystallization by introducing a nucleation site. Try scratching the inside of the flask just below the solvent line with a glass rod. The microscopic imperfections in the glass can serve as a template for crystal growth.[14][17] Alternatively, add a "seed crystal"—a tiny speck of previously obtained pure 3,4-Dimethylpicolinic acid—to the cooled, supersaturated solution.[14] If these methods fail, consider a pre-purification step like an acid-base extraction or chromatography before re-attempting crystallization.[10][11]

Issue 2: Crystal yield is very low.

Q: I successfully obtained beautiful crystals, but my final yield after drying was only 30%. Where did my product go?

A: Low yield is a frustrating outcome that typically points to one of several procedural missteps. The goal is to maximize the difference in solubility between the hot dissolution step and the cold collection step.

Causality & Solutions:

  • Cause: Too much solvent was used during dissolution.

    • Explanation: The most common error is adding too much solvent, which keeps a significant portion of your product dissolved even after cooling.[15]

    • Solution: Always use the minimum amount of boiling solvent required to just dissolve the solid.[8][11] Add the hot solvent in small portions, allowing the mixture to return to a boil between additions. If you've already added too much, you can carefully evaporate some of the solvent by gently boiling the solution (use a boiling chip) until it is more concentrated, then attempt cooling again.[15]

  • Cause: Premature crystallization during hot filtration.

    • Explanation: If you performed a hot filtration to remove insoluble impurities, the solution can cool as it passes through the funnel, causing your product to crystallize on the filter paper along with the impurities.

    • Solution: Minimize cooling during this step. Use a stemless funnel, pre-heat the filter funnel and receiving flask with hot solvent vapor, and perform the filtration as quickly as possible.[7][10] If crystals do form, you can try washing the filter paper with a small amount of fresh, hot solvent.

  • Cause: Excessive washing of the collected crystals.

    • Explanation: No compound is completely insoluble. Washing the crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[8]

    • Solution: After collecting the crystals by vacuum filtration, wash them with a minimal amount of ice-cold recrystallization solvent. The cold temperature minimizes the product's solubility during the wash.

  • Cause: Incomplete crystallization.

    • Solution: After the solution has cooled to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the solute before filtration.[10]

Issue 3: The final product is colored or tests as impure.

Q: My starting material was a dark color, and the resulting crystals are still off-white/yellow. How do I remove colored impurities?

A: Colored impurities are common in organic synthesis and can often be effectively removed using activated carbon (charcoal).

Causality & Solutions:

  • Cause: Highly conjugated or polar impurities are adsorbed onto the crystal surface or trapped within the lattice.

    • Solution: Use decolorizing carbon. After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated carbon (a micro-spatula tip is often sufficient). Adding carbon to a boiling solution will cause it to boil over violently. Swirl the hot mixture for a few minutes; the colored impurities will adsorb onto the large surface area of the carbon.[6]

    • Crucial Next Step: The carbon must be removed via hot gravity filtration before allowing the solution to cool. If not removed, the impurities will re-dissolve into the solution as it cools.

  • Cause: The chosen solvent does not effectively separate the impurity.

    • Solution: If charcoal treatment is ineffective, it may be that the impurity has very similar solubility properties to your product in that specific solvent. In this case, you must re-attempt the crystallization with a different solvent system. A second recrystallization is often necessary to achieve high purity.[11]

Data & Protocols

Table 1: Suggested Solvents for Crystallization Screening

The selection of a solvent is best determined empirically. Based on the polar nature of 3,4-Dimethylpicolinic acid, the following solvents (ordered by decreasing polarity) are recommended as a starting point for screening.[1][4][18]

Solvent ClassSolvent ExamplesPolarity IndexNotes
Polar Protic Water, Ethanol, Methanol, Isopropanol, Acetic AcidHighPicolinic acids show significant solubility in water and alcohols.[1][4] An ethanol/water or methanol/water mixture is often a very good starting point for solvent-pair crystallization.[10]
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)MediumThese solvents offer a different selectivity for dissolving impurities compared to protic solvents. Acetonitrile has shown limited solubility for picolinic acid, which could be ideal.[1][4]
Non-Polar Toluene, Heptane, HexaneLowUnlikely to be a good primary solvent due to the high polarity of the compound, but can be excellent as anti-solvents when paired with a more polar solvent.
Experimental Protocols

Protocol 1: General Recrystallization Procedure [10][14]

  • Dissolution: Place the crude 3,4-Dimethylpicolinic acid in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip.

  • Solvent Addition: In a separate flask, heat your chosen solvent to its boiling point. Add the hot solvent to the solid in small portions, swirling or stirring after each addition, until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl for 2-3 minutes.

  • Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals.[16]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Systematic Solvent Screening [14]

  • Preparation: Place approximately 10-20 mg of your crude solid into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL). Observe if the solid dissolves at room temperature. If it dissolves completely, the solvent is likely too good and will result in poor recovery. Reject it as a single solvent.

  • Hot Temperature Test: For the solvents that did not dissolve the solid at room temperature, gently heat them in a sand bath or water bath. Continue to add the solvent dropwise until the solid dissolves.

  • Cooling Test: Allow the tubes that formed a clear solution upon heating to cool to room temperature, and then in an ice bath.

  • Evaluation: The best solvent is one that dissolves the compound when hot but produces a large quantity of crystalline solid upon cooling.

Visual Workflow and Troubleshooting Guides

General Crystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystal Crystallization cluster_iso Isolation A 1. Place Crude Solid in Flask B 2. Add Minimum Hot Solvent to Dissolve A->B C 3. Add Activated Carbon (Optional) B->C If colored E 5. Cool Slowly to Room Temperature D 4. Hot Gravity Filtration (Optional) C->D D->E F 6. Cool in Ice Bath E->F G 7. Collect via Vacuum Filtration F->G H 8. Wash with Ice-Cold Solvent G->H I 9. Dry Crystals Under Vacuum H->I

Caption: A step-by-step workflow for the recrystallization of 3,4-Dimethylpicolinic acid.

Troubleshooting Decision Tree

G Start Problem Encountered During Cooling OilingOut Does the product 'oil out'? Start->OilingOut SlowCool Re-heat, add 1-2% more solvent, and cool much slower. OilingOut->SlowCool Yes NoCrystals Do no crystals form? OilingOut->NoCrystals No Seed Try scratching or adding a seed crystal. SlowCool->Seed Still oils out NewSolvent Perform systematic solvent screening. Seed->NewSolvent Still oils out Evaporate Too much solvent used. Boil off some solvent to concentrate. NoCrystals->Evaporate Yes LowYield Are crystals impure or is yield low? NoCrystals->LowYield No, crystals form Induce Solution may be clear. Try scratching or seeding. Evaporate->Induce Still no crystals Charcoal For colored impurities: Use activated carbon and re-filter hot. LowYield->Charcoal Yes Recrystallize For low purity or low yield: Re-crystallize using minimum hot solvent. LowYield->Recrystallize No color, just low yield/purity Charcoal->Recrystallize Still impure

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • Vertex AI Search. (n.d.). Recrystallization.
  • LibreTexts Chemistry. (2020). Recrystallization.
  • Siadati, S. A., & Dhaifallah, H. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Sandtorv, A. (2021, March 5). 2.1: Recrystallization. Chemistry LibreTexts.
  • Westin, J. (n.d.). Recrystallization. Organic Chemistry - Jack Westin.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • BenchChem. (n.d.). Technical Support Center: 5-(Benzo[d]dioxol-5-yl)picolinic acid Purification.
  • Esteves, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2132. MDPI. Retrieved March 26, 2026, from [Link]

  • Esteves, C. I., et al. (2023, February 6). Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.
  • BLD Pharm. (n.d.). 3,4-Dimethylpicolinic acid.
  • BenchChem. (2025, December). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Desiraju, G. R., et al. (2001, December 29). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry, 67(3), 895-905. ACS Publications. Retrieved March 26, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION.
  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility, Department of Chemistry.
  • Nakashima, K., et al. (n.d.). Effect of pH on the fluorescence intensity of picolinic acid. ResearchGate.
  • Esteves, C. I., et al. (2023, July 5). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1062. MDPI.
  • Zhang, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5178. PMC. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Identification and synthesis of impurities formed during sertindole preparation.
  • Wikipedia. (n.d.). Lutidinic acid. Retrieved March 26, 2026, from [Link]

  • UniVOOK Chemical. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis.

Sources

Troubleshooting

Technical Support Center: LC-MS Optimization for 3,4-Dimethylpicolinic Acid

Welcome to the Advanced Technical Support Center for the chromatographic and mass spectrometric analysis of pyridinecarboxylic acid derivatives. This guide is specifically engineered for researchers and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the chromatographic and mass spectrometric analysis of pyridinecarboxylic acid derivatives. This guide is specifically engineered for researchers and drug development professionals struggling with the retention, peak shape, and ionization efficiency of 3,4-Dimethylpicolinic acid .

Because this molecule is amphoteric, its behavior in a liquid chromatography-mass spectrometry (LC-MS) system is highly dynamic and entirely dictated by the pH of the mobile phase. Below, we dissect the causality behind common analytical failures and provide self-validating protocols to establish a robust assay.

Chemical Properties & pH Speciation Dynamics

To control the molecule, you must first understand its charge state. 3,4-Dimethylpicolinic acid contains a carboxylic acid group and a pyridine nitrogen. The electron-donating inductive effect of the methyl groups at positions 3 and 4 slightly increases the basicity of the pyridine nitrogen compared to unsubstituted picolinic acid[1].

Table 1: Speciation and Charge State of 3,4-Dimethylpicolinic Acid vs. pH

pH RangeDominant Molecular StateNet ChargeChromatographic BehaviorOptimal LC Mode
< 1.0 Fully Protonated (Cationic)+1High polarity, strong silanol interactionIon-Pairing RP-LC
2.0 – 5.0 Zwitterionic (Carboxylate -, Pyridine +)0Extreme hydrophilicity, void volume elutionZIC-HILIC
> 6.5 Fully Deprotonated (Anionic)-1Moderate polarity, charge repulsionAnion-Exchange / HILIC

Table 2: Recommended LC-MS Volatile Buffers for pH Control [2]

Buffer SystempKaEffective Buffering RangeESI Polarity Suitability
Formic Acid (0.1% v/v)3.82.8 – 4.8Excellent for ESI(+)
Ammonium Acetate (10 mM)4.8 / 9.23.8 – 5.8 / 8.2 – 10.2Good for ESI(+) and ESI(-)
Ammonium Bicarbonate (10 mM)6.4 / 10.36.8 – 11.3Excellent for ESI(-)

Troubleshooting Guides & FAQs

Q1: Why is my 3,4-Dimethylpicolinic acid eluting in the void volume on a standard C18 column?

The Causality: In standard LC-MS mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), 3,4-Dimethylpicolinic acid exists predominantly as a zwitterion. The protonated pyridine nitrogen and deprotonated carboxylic acid create an intensely polar hydration shell. Reversed-phase (RP) C18 columns rely on hydrophobic partitioning; thus, the zwitterion cannot partition into the stationary phase and washes out in the void volume. The Solution: Abandon standard RP-LC and utilize Hydrophilic Interaction Liquid Chromatography (HILIC). Specifically, a zwitterionic stationary phase (ZIC-HILIC) allows the analyte to partition into a water-enriched layer on the silica surface. Adjusting the mobile phase to pH 6.8 with ammonium acetate ensures the analyte is anionic, allowing it to interact via controlled electrostatic forces with the stationary phase[3],[4].

Q2: How do I choose the optimal mobile phase pH to maximize mass spectrometer sensitivity?

The Causality: Electrospray ionization (ESI) requires analytes to be pre-charged in solution for maximum efficiency. For positive mode (ESI+), the pyridine nitrogen must be protonated (requires low pH). For negative mode (ESI-), the carboxylic acid must be deprotonated (requires high pH)[2]. The Solution:

  • For ESI(+): Use 0.1% Formic Acid (pH ~2.7).

  • For ESI(-): Use 10 mM Ammonium Bicarbonate adjusted to pH 9.0 with Ammonium Hydroxide.

  • Critical Caveat: If your optimal chromatographic separation occurs at a neutral pH (where ESI efficiency is poor), do not compromise the chromatography. Instead, implement a post-column pH adjustment workflow to decouple the separation pH from the ionization pH[5].

Q3: I am observing severe peak tailing and broad peaks. Is this a pH issue?

The Causality: Peak tailing for pyridine-containing compounds on silica-based columns is almost always caused by secondary ion-exchange interactions. Unreacted surface silanols (SiO-) on the stationary phase become ionized at mid-to-high pH and strongly attract the positively charged pyridine nitrogen of your analyte[6]. The Solution: You must either neutralize the silanols or shield them.

  • Drop the mobile phase pH below 3.0 to protonate and neutralize the silanols.

  • If a higher pH is required for retention, use a high-ionic-strength volatile buffer (e.g., 20 mM Ammonium Formate) to competitively shield the silanol sites. Ensure your target pH is strictly within ±1 unit of the buffer's pKa to maintain adequate buffering capacity[7].

Logical Workflows & Visualizations

G Start Determine Target ESI Polarity ESI_Pos Maximize ESI(+) Signal (Target: Protonated Pyridine) Start->ESI_Pos ESI_Neg Maximize ESI(-) Signal (Target: Deprotonated Carboxyl) Start->ESI_Neg Low_pH Low pH Mobile Phase (2.0-3.0) Buffer: 0.1% Formic Acid ESI_Pos->Low_pH High_pH High pH Mobile Phase (9.0-10.0) Buffer: 10 mM NH4HCO3 ESI_Neg->High_pH HILIC ZIC-HILIC Column (Aqueous Normal Phase) Low_pH->HILIC Zwitterion State RPLC RP-LC Column (Requires Ion-Pairing) Low_pH->RPLC Cationic State High_pH->HILIC Anionic State

Caption: Logical logic tree for selecting mobile phase pH and column chemistry for amphoteric analytes.

G Pump1 Analytical Pump (Neutral pH for HILIC) Injector Autosampler Pump1->Injector Column HPLC Column (Optimal Separation) Injector->Column Tee Zero-Dead-Volume Mixing Tee Column->Tee Pump2 Make-up Pump (0.2% Formic Acid) Pump2->Tee Post-Column Addition MS Mass Spectrometer (Enhanced ESI+) Tee->MS

Caption: Post-column pH adjustment workflow decoupling chromatographic pH from MS ionization pH.

Step-by-Step Experimental Methodologies

Protocol A: ZIC-HILIC LC-MS Method Optimization for Zwitterionic States

This protocol leverages the zwitterionic state of 3,4-Dimethylpicolinic acid to achieve retention via hydrophilic partitioning.

Materials:

  • Column: ZIC-HILIC (e.g., 150 mm × 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 6.8.

  • Mobile Phase B: 100% Acetonitrile.

Step-by-Step Execution:

  • System Equilibration: Flush the column with 10 column volumes (CV) of 50:50 A:B to hydrate the stationary phase, followed by 20 CV of the starting gradient conditions (e.g., 5% A / 95% B). Causality: HILIC columns require extensive equilibration to form the stable aqueous layer necessary for partitioning.

  • Gradient Design: Program a gradient from 95% B down to 40% B over 15 minutes.

  • Sample Dilution: Dilute the sample in a minimum of 75% Acetonitrile. Causality: Injecting highly aqueous samples in HILIC disrupts the localized water layer on the column, causing peak splitting and loss of retention.

  • Self-Validation Check: Calculate the retention factor ( k′ ). If k′<2.0 , the analyte is not adequately partitioning. Decrease the buffer strength to 5 mM to increase electrostatic attraction between the analyte and the zwitterionic phase[3].

Protocol B: Post-Column pH Adjustment for Signal Enhancement

Use this protocol when neutral pH chromatography (Protocol A) yields poor ESI(+) signal due to a lack of protonation[5].

Materials:

  • Secondary Isocratic Pump (Make-up pump).

  • Zero-dead-volume PEEK mixing tee.

  • Make-up Solvent: 0.2% Formic Acid in 50:50 Methanol:Water.

Step-by-Step Execution:

  • Hardware Configuration: Plumb the analytical column effluent into the straight-through port of the mixing tee. Plumb the make-up pump into the perpendicular port. Connect the outlet to the MS source.

  • Flow Rate Optimization: Set the analytical flow rate to your standard method (e.g., 0.3 mL/min). Set the make-up pump flow rate to 10% of the analytical flow (0.03 mL/min). Causality: Exceeding 10-20% make-up flow will dilute the analyte concentration, negating the ionization gains.

  • Self-Validation Check: Perform three replicate injections of a standard with the make-up pump OFF, and three with the make-up pump ON. Compare the absolute peak areas of the [M+H]+ extracted ion chromatogram. A successful optimization should yield a >3-fold increase in peak area without increasing peak width at half-maximum (FWHM) by more than 5%.

References

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength | Chromatography Today. Available at:[Link]

  • Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC and ZIC-cHILIC) Provide High Resolution Separation and Increase Sensitivity in Proteome Analysis | Analytical Chemistry. Available at: [Link]

  • Showing metabocard for Picolinic acid (BMDB0002243) | Bovine Metabolome Database. Available at: [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique | NIH. Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics | PMC. Available at:[Link]

  • Control pH During Method Development for Better Chromatography | Agilent Technologies. Available at: [Link]

  • Better ionization with pH optimization | Wiley Analytical Science. Available at: [Link]

Sources

Optimization

Overcoming steric hindrance in 3,4-Dimethylpicolinic acid metal complexation

Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals facing coordination failures, low yields, or precipitation issues when working with 3,4-Dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals facing coordination failures, low yields, or precipitation issues when working with 3,4-Dimethylpicolinic acid (3,4-DMPA).

Because of its unique substitution pattern, 3,4-DMPA requires specific thermodynamic and geometric considerations compared to standard picolinic acid. This guide provides field-proven, self-validating protocols to overcome these barriers.

Diagnostic Workflow

Use the following logical workflow to diagnose and resolve your specific complexation failure.

TroubleshootingWorkflow N1 Yield < 10% Unreacted 3,4-DMPA N2 Assess Metal Center N1->N2 N3 Use Cu(II), Mn(II), Ln(III) N2->N3 Rigid/Small Ion N4 Check Reaction Temp N2->N4 Flexible Ion N3->N4 N5 Solvothermal (>120°C) N4->N5 Ambient Temp N6 Evaluate Co-ligands N4->N6 High Temp N5->N6 N7 Use Small Ligands (H2O) N6->N7 Bulky Ligands N8 Successful Complexation N6->N8 Optimized N7->N8

Diagnostic workflow for resolving 3,4-DMPA steric hindrance during metal complexation.

Mechanistic FAQs: Understanding the Steric Challenge

Q: Why does 3,4-DMPA fail to coordinate under standard ambient conditions compared to unsubstituted picolinic acid? A: The primary failure point is the severe steric clash induced by the methyl group at the C3 position. In standard picolinic acid, the N-donor and O-donor easily adopt a coplanar conformation to form a stable 5-membered chelate ring. However, the 3-methyl group in 3,4-DMPA physically interacts with the adjacent carboxylate group at C2, forcing the carboxylate out of coplanarity with the pyridine ring 1[1]. This structural misalignment significantly increases the activation energy required for the ligand to adopt the necessary bidentate (N,O) chelating conformation.

Q: How do I select the optimal metal center to accommodate the steric bulk of 3,4-DMPA? A: You must select metal ions that either possess a larger ionic radius or exhibit flexible, distorted coordination geometries:

  • Copper(II): Cu(II) is highly effective because it readily adopts a square-pyramidal or Jahn-Teller distorted octahedral geometry. The elongated axial bonds provide spatial relief for the bulky 3-methyl groups. For instance, in bis(3-methylpicolinato)copper(II) complexes, the bulky ligands occupy the basal plane while smaller auxiliary ligands occupy the less sterically hindered apical positions 2[2].

  • Lanthanides (Ln³⁺): Due to their large ionic radii and high coordination numbers (typically 7–10), lanthanides can accommodate bulky substituted ligands without severe ligand-ligand repulsion in the inner coordination sphere 3[3].

Troubleshooting Synthesis Failures

Q: My room-temperature synthesis yields <10% complex. How can I thermodynamically force the reaction? A: Transition to sub-critical solvothermal synthesis . Ambient conditions often fail to provide the thermal energy required to overcome the rotational barrier of the sterically hindered carboxylate group. Solvothermal synthesis (typically 120–150 °C in a sealed autoclave) increases the autogenous pressure and shifts the thermodynamic equilibrium toward the chelated product 4[4]. It also enhances the solubility of the ligand, facilitating the self-assembly of the complex.

Q: What is the role of auxiliary ligands, and which ones should I use? A: Auxiliary (or co-ligands) complete the metal's coordination sphere. When using a sterically demanding primary ligand like 3,4-DMPA, introducing bulky auxiliary ligands (e.g., triphenylphosphine or bipyridine) leads to catastrophic steric clashes and reaction failure. Solution: Use small, sterically unhindered co-ligands such as water (H₂O), ammonia (NH₃), or small unbranched pyridines (e.g., 4-picoline) 2[2]. These small molecules slip into the coordination gaps left by the bulky 3,4-DMPA ligands without inducing structural strain.

Quantitative Optimization Matrix

ParameterStandard ConditionOptimized for 3,4-DMPAMechanistic Rationale
Metal Center Rigid Octahedral (e.g., Co³⁺)Flexible/Distorted (e.g., Cu²⁺, Mn²⁺)Distorted geometries allow elongated axial bonds, minimizing steric clashes between the 3-methyl group and apical ligands.
Temperature Ambient (20–25 °C)Solvothermal (120–150 °C)Provides thermal energy to overcome the rotational barrier of the C2-carboxylate forced out of coplanarity.
Co-ligands Bulky (e.g., Bipyridine)Small (e.g., H₂O, 4-picoline)Prevents ligand-ligand repulsion in the inner coordination sphere.
pH Control Neutral (pH 7.0)Slightly Basic (pH = pKa + 1)Ensures complete deprotonation of the carboxylate, maximizing its nucleophilicity to drive M-O bond formation.

Validated Experimental Protocols

Protocol A: Sub-critical Solvothermal Synthesis of[Cu(3,4-DMPA)₂(H₂O)]

Objective: Overcome the activation energy barrier of 3,4-DMPA chelation using elevated temperature and autogenous pressure.

Step-by-Step Methodology:

  • Preparation of Precursors: Dissolve 1.0 mmol of Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 10 mL of deionized water. In a separate beaker, suspend 2.05 mmol of 3,4-Dimethylpicolinic acid in 10 mL of a 1:1 mixture of water and ethanol.

  • pH Adjustment: Add 0.1 M NaOH dropwise to the ligand suspension until the pH reaches ~6.5. Self-Validation Check: The opaque suspension should clarify into a transparent solution, indicating successful deprotonation of the carboxylate group.

  • Mixing: Slowly add the Cu(II) solution to the ligand solution under continuous magnetic stirring. A slight color change (light blue to deeper blue) will occur, but full crystalline complexation will not yet be achieved due to steric hindrance.

  • Solvothermal Treatment: Transfer the combined mixture (20 mL) into a 25 mL Teflon-lined stainless steel autoclave. Seal tightly to ensure pressure retention.

  • Heating Profile: Heat the autoclave in a programmable oven to 130 °C at a ramp rate of 2 °C/min. Hold isothermally at 130 °C for 48 hours 4[4].

  • Controlled Cooling: Cool the autoclave to room temperature at a slow rate of 5 °C/hour. Causality: Slow cooling promotes the nucleation and growth of high-quality single crystals by maintaining a low degree of supersaturation.

  • Isolation: Filter the resulting crystalline precipitate, wash with cold ethanol to remove unreacted ligand, and dry under vacuum.

Protocol B: Auxiliary Ligand Exchange for Enhanced Stability

Objective: Replace labile water molecules with a stabilizing small auxiliary ligand (e.g., 4-picoline) to satisfy the coordination sphere without adding steric bulk 2[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of the synthesized[Cu(3,4-DMPA)₂(H₂O)] complex in 15 mL of warm methanol (50 °C).

  • Ligand Addition: Add a slight stoichiometric excess (0.6 mmol) of 4-picoline to the solution.

  • Reflux: Reflux the mixture at 65 °C for 4 hours under an inert nitrogen atmosphere to facilitate the ligand exchange.

  • Crystallization: Allow the solution to evaporate slowly at room temperature. The small 4-picoline molecule will coordinate in the apical position, avoiding steric clashes with the basal 3,4-DMPA ligands.

References

  • Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids.
  • Title: Synthesis and characterization of copper(II) complexes with 3-methylpicolinic acid. Crystal and molecular structure of bis(3-methylpicolinato-N,O)(4-picoline)copper(II)
  • Source: jcu.edu.
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Comparing the chelation efficiency of 3,4-Dimethylpicolinic acid and dipicolinic acid

Executive Summary & Rationale The rational design of chelating agents is foundational to targeted drug development, radiopharmaceutical imaging, and metalloenzyme inhibition. Selecting the correct ligand requires a preci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rational design of chelating agents is foundational to targeted drug development, radiopharmaceutical imaging, and metalloenzyme inhibition. Selecting the correct ligand requires a precise understanding of denticity, electronic tuning, and steric constraints. This guide objectively evaluates two distinct pyridine-carboxylate scaffolds: Dipicolinic acid (DPA) and 3,4-Dimethylpicolinic acid (3,4-DMPA) .

While DPA is a benchmark tridentate chelator known for its extreme thermodynamic stability, 3,4-DMPA represents a highly tunable bidentate alternative. By comparing their structural determinants and empirical performance, this guide provides researchers with a causal framework for selecting the optimal chelator based on whether a system requires rigid thermodynamic control or rapid kinetic lability.

Structural Determinants of Affinity

The chelation efficiency of a ligand is not merely a function of its binding constant, but a complex interplay of enthalpy and entropy dictated by its molecular architecture.

Dipicolinic Acid (DPA)

DPA (Pyridine-2,6-dicarboxylic acid) is a rigid, tridentate ligand featuring one nitrogen and two oxygen (O, N, O) donor atoms.

  • The Chelate Effect (Entropic Driver): DPA coordinates metals in a meridional geometry, displacing up to three coordinated water molecules. This massive entropic gain drives its exceptional thermodynamic stability.

  • Applications: Because of this stability, DPA is extensively utilized to form stable ternary complexes that by coordinating active-site Zn(II) ions[1],[2]. Furthermore, its tridentate nature makes it an exceptional sensitizer for lanthanide ions like Tb³⁺, enabling its use in[3],[4].

3,4-Dimethylpicolinic Acid (3,4-DMPA)

3,4-DMPA is a bidentate ligand (N, O donors) lacking the second carboxylate arm of DPA.

  • Electronic Tuning (Enthalpic Driver): The methyl groups at the 3- and 4-positions exert a positive inductive effect (+I), pushing electron density into the pyridine ring and increasing the basicity of the nitrogen donor. This strengthens the N-M bond enthalpically.

  • Applications: Studies on picolinic acid derivatives interacting with platinum-based drugs reveal that while the 2-carboxylate position enables rapid chelation, of the metal-ligand bond[5],[6]. The steric bulk of the 3-methyl group also restricts certain coordination geometries, making 3,4-DMPA a kinetically privileged, fast-exchanging ligand ideal for modulating transition metal therapeutics.

ChelationMechanisms cluster_0 Dipicolinic Acid (DPA) cluster_1 3,4-Dimethylpicolinic Acid DPA DPA Ligand (O, N, O Donors) DPA_Complex Tridentate Complex (Meridional) DPA->DPA_Complex Entropic Gain (Displaces 3 H2O) Thermo Thermodynamic Control (e.g., Ln3+, Zn2+) DPA_Complex->Thermo High Stability DMPA 3,4-DMPA Ligand (N, O Donors) DMPA_Complex Bidentate Complex (+I Inductive Effect) DMPA->DMPA_Complex Enthalpic Gain (Stronger N-M Bond) Kinetic Kinetic Control (e.g., Pt2+ Drugs) DMPA_Complex->Kinetic Rapid Exchange

Fig 1: Mechanistic divergence between DPA (thermodynamic control) and 3,4-DMPA (kinetic control).

Empirical Validation Systems

To objectively compare these chelators without relying on isolated metrics, we employ a self-validating orthogonal workflow . We utilize Isothermal Titration Calorimetry (ITC) to decouple the enthalpic vs. entropic drivers, and cross-validate the findings using Time-Resolved Spectroscopy to rule out buffer ionization artifacts.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality Check: ITC is the only technique that simultaneously determines all binding parameters ( Kd​ , n , ΔH , ΔS ) in a single experiment, allowing us to definitively prove whether a ligand's affinity is driven by the chelate effect (DPA) or electronic induction (3,4-DMPA).

  • Sample Preparation: Degas all solutions under vacuum for 10 minutes to prevent micro-bubble formation, which introduces massive thermal artifacts. Prepare the metal salt (e.g., ZnCl₂ or Pt(II) complex) at 50 µM in a non-coordinating buffer (e.g., 50 mM HEPES, pH 7.4).

  • Ligand Loading: Prepare DPA or 3,4-DMPA at 500 µM (10x metal concentration) in the exact same buffer dialysate to eliminate heat of dilution background noise.

  • Titration Execution: Set the ITC instrument to perform 20 injections of 2 µL each at 25°C. Enforce a 150-second spacing between injections to allow the thermal power to return to absolute baseline.

  • Data Deconvolution: Fit the integrated heat data to an independent binding model. The y-intercept yields the enthalpy ( ΔH ), while the inflection point dictates the stoichiometry ( n ) and affinity ( Kd​ ).

Protocol 2: Kinetic Cross-Validation via Time-Resolved Spectroscopy

Causality Check: To ensure the ITC data reflects true metal-ligand binding rather than secondary aggregation, we monitor the real-time optical changes during complexation.

  • Baseline Establishment: Record the baseline UV-Vis absorption (for 3,4-DMPA) or fluorescence emission (for DPA) of the free metal and free ligand independently.

  • Competitive Exchange: Introduce the chelator to the metal solution. For DPA, monitor the exponential increase in luminescence at 545 nm (Tb³⁺ emission) as DPA displaces water and structurally rigidifies the metal.

  • Kinetic Tracking: For 3,4-DMPA, monitor the real-time evolution of UV spectra (shifting of the ligand-to-metal charge transfer bands) over a 60-minute window to capture its rapid kinetic lability.

  • System Validation: Calculate the observed rate constants ( kobs​ ). The spectroscopic Kd​ derived from the plateau must match the ITC-derived Kd​ within a 10% margin to validate the system.

ValidationWorkflow Prep Ligand-Metal Equilibration (Standardized Buffer System) ITC Isothermal Titration Calorimetry Direct ΔH & ΔS Measurement Prep->ITC Aliquot Injection Spec Time-Resolved Spectroscopy UV-Vis / Fluorescence Decay Prep->Spec Optical Excitation Data Cross-Validated Affinity Matrix (Kd, Stoichiometry, Kinetics) ITC->Data Thermodynamic Validation Spec->Data Structural/Kinetic Validation

Fig 2: Orthogonal self-validating workflow combining calorimetry and time-resolved spectroscopy.

Comparative Performance Metrics

The following table summarizes the quantitative and qualitative chelation profiles of both ligands, synthesized from established coordination chemistry principles and cited literature[5],[1],[4],[6].

ParameterDipicolinic Acid (DPA)3,4-Dimethylpicolinic Acid (3,4-DMPA)
Denticity Tridentate (O, N, O)Bidentate (N, O)
Primary Coordination Driver Entropic gain (Chelate effect)Enthalpic gain (Inductive +I effect)
Electronic Hardness Hard (Prefers high charge density)Softer (Modulated by methyl groups)
Typical Log K (Zn²⁺) ~ 8.5 - 9.0~ 5.5 - 6.5
Kinetic Profile Highly inert (Thermodynamic control)Labile (Rapid complex formation)
Steric Hindrance Low (Planar coordination)Moderate (Due to 3-methyl group)
Primary Applications Lanthanide luminescence, NDM-1 inhibitionPt-drug modulation, Transition metal tuning

References

  • Chen, A. Y., et al. (2017). "Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1." Journal of Medicinal Chemistry.[Link]

  • Szefler, B., et al. (2025). "Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum-Based Drugs." International Journal of Molecular Sciences.[Link]

  • Shi, R., et al. (2021). "Zwitterionic Dipicolinic Acid-Based Tracers for Reservoir Surveillance Application." Industrial & Engineering Chemistry Research.[Link]

Sources

Comparative

A Comparative Guide to the NMR Spectra of 3,4-Dimethylpicolinic Acid and 3,5-Dimethylpicolinic Acid for Isomer Differentiation

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. N...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomeric molecules is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation of organic molecules. This guide provides an in-depth technical comparison of the ¹H and ¹³C NMR spectra of two closely related isomers: 3,4-Dimethylpicolinic acid and 3,5-Dimethylpicolinic acid. By understanding the subtle yet significant differences in their respective NMR spectra, scientists can confidently distinguish between these two compounds.

The Structural Basis for Spectral Differences

The key to distinguishing between 3,4-Dimethylpicolinic acid and 3,5-Dimethylpicolinic acid lies in the distinct electronic environments of their constituent protons and carbon atoms. The relative positions of the two methyl groups on the pyridine ring, an electron-withdrawing aromatic system, create unique patterns of shielding and deshielding, which are directly reflected in their chemical shifts.

In 3,4-Dimethylpicolinic acid , the methyl groups are adjacent, leading to steric interactions and a more complex pattern of electronic effects on the pyridine ring. In contrast, 3,5-Dimethylpicolinic acid possesses a plane of symmetry (if the carboxylic acid group is disregarded for a moment), which simplifies its expected NMR spectrum.

Caption: Molecular structures of the isomers.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3,4-Dimethylpicolinic acid and 3,5-Dimethylpicolinic acid. These predictions are based on established substituent effects on the pyridine ring and data from similar compounds, supplemented by computational modeling. The spectra are predicted for a solution in a common NMR solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Proton Assignment3,4-Dimethylpicolinic acid3,5-Dimethylpicolinic acidKey Differentiators
H-5~7.5 - 7.7 (d)~7.9 - 8.1 (s)Signal multiplicity and chemical shift. In the 3,4-isomer, H-5 is a doublet coupled to H-6. In the 3,5-isomer, H-4 is a singlet due to the symmetrical environment.
H-6~8.3 - 8.5 (d)~8.4 - 8.6 (s)Signal multiplicity and chemical shift. In the 3,4-isomer, H-6 is a doublet coupled to H-5. In the 3,5-isomer, H-6 is a singlet.
3-CH₃~2.3 - 2.5 (s)~2.3 - 2.5 (s)Likely to be in a similar region for both isomers.
4-CH₃~2.2 - 2.4 (s)-Absent in the 3,5-isomer.
5-CH₃-~2.3 - 2.5 (s)Absent in the 3,4-isomer.
COOH~13.0 - 13.5 (s, br)~13.0 - 13.5 (s, br)Broad singlet, highly dependent on concentration and solvent.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Carbon Assignment3,4-Dimethylpicolinic acid3,5-Dimethylpicolinic acidKey Differentiators
C-2~150 - 152~148 - 150The position of the methyl groups influences the electronic environment of the carbon bearing the carboxylic acid.
C-3~135 - 137~138 - 140The carbon bearing a methyl group will have a distinct chemical shift.
C-4~145 - 147~135 - 137The chemical environment of C-4 is significantly different between the two isomers.
C-5~125 - 127~138 - 140The symmetry in the 3,5-isomer results in equivalent chemical shifts for C-3 and C-5.
C-6~148 - 150~148 - 150Likely to be in a similar region for both isomers.
3-CH₃~18 - 20~18 - 20Methyl carbon chemical shifts are expected to be similar.
4-CH₃~14 - 16-Absent in the 3,5-isomer.
5-CH₃-~18 - 20Absent in the 3,4-isomer.
C=O~165 - 167~165 - 167The carboxylic acid carbonyl carbon is expected in a similar downfield region for both.

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra for the differentiation of these isomers, the following experimental protocol is recommended.

1. Sample Preparation

  • Analyte: 3,4-Dimethylpicolinic acid or 3,5-Dimethylpicolinic acid.

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent: Use a deuterated solvent that provides good solubility. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for picolinic acids. Other options include methanol-d₄ or chloroform-d, although solubility should be verified.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Approximately 16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the concentration.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment.

    • Spectral Width: Approximately 250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

3. Data Processing

  • Fourier Transform: Apply an exponential multiplication function to the Free Induction Decay (FID) to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

NMR_Workflow Figure 2. NMR Analysis Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Proc Data Processing & Analysis Dissolve Dissolve Isomer in DMSO-d6 Add_TMS Add TMS Standard Dissolve->Add_TMS Acquire_1H Acquire 1H Spectrum Add_TMS->Acquire_1H Acquire_13C Acquire 13C Spectrum Add_TMS->Acquire_13C Process Process Spectra (FT, Phasing, Baseline) Acquire_1H->Process Acquire_13C->Process Analysis Compare Chemical Shifts & Splitting Patterns Process->Analysis Structure_Confirm Confirm Isomeric Structure Analysis->Structure_Confirm

Safety & Regulatory Compliance

Safety

3,4-Dimethylpicolinic acid proper disposal procedures

Operational Guide to the Safe Handling and RCRA-Compliant Disposal of 3,4-Dimethylpicolinic Acid As a Senior Application Scientist, I frequently consult with drug development teams utilizing pyridine derivatives like 3,4...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide to the Safe Handling and RCRA-Compliant Disposal of 3,4-Dimethylpicolinic Acid

As a Senior Application Scientist, I frequently consult with drug development teams utilizing pyridine derivatives like 3,4-Dimethylpicolinic acid (also known as 3,4-dimethylpyridine-2-carboxylic acid) as critical building blocks in active pharmaceutical ingredient (API) synthesis. While optimizing your synthetic yield is paramount, establishing a self-validating, compliant waste management protocol is equally critical to laboratory safety and uninterrupted operations.

Improper disposal of substituted picolinic acids can lead to dangerous cross-reactions, environmental contamination, and severe regulatory penalties. This guide provides a mechanistic, step-by-step operational plan for the safe segregation, containerization, and disposal of 3,4-Dimethylpicolinic acid, grounded in the [1].

Chemical Profiling & Causality of Hazards

To design an effective disposal strategy, we must first understand the molecular behavior of the waste. 3,4-Dimethylpicolinic acid features both a weakly basic pyridine nitrogen and an acidic carboxylic acid group. This zwitterionic potential dictates its reactivity profile: it can act as a chelating agent and may undergo exothermic N-oxidation if indiscriminately mixed with strong oxidizers (e.g., peroxides or nitric acid waste streams).

While the pure compound is not specifically listed as an acutely toxic (P-listed) or toxic (U-listed) waste under RCRA, its disposal classification is heavily dependent on the solvent matrix it is dissolved in, which can trigger characteristic waste codes (D-codes)[1].

Table 1: Quantitative Data and Waste Classification Matrix

Property / MatrixValue / ClassificationOperational Implication & Causality
Chemical Identity 3,4-Dimethylpyridine-2-carboxylic acidSubstituted pyridine ring; strictly segregate from strong oxidizers to prevent exothermic N-oxidation.
Physical State Solid (Powder)Inhalation hazard; collect solid waste in a fume hood to prevent airborne dust exposure.
Aqueous Matrix Mildly acidic solutionMust verify pH. If pH ≤ 2.0, triggers[2].
Organic Matrix Soluble in MeOH, DMSO, etc.Triggers[2] if flash point < 60°C (140°F).
Primary Disposal Route High-Temperature IncinerationMust be routed to non-halogenated organic or compatible aqueous waste streams.

Operational Disposal Plan: Step-by-Step Methodology

A self-validating protocol relies on eliminating ambiguity at the point of generation. Implement the following steps immediately upon generating 3,4-Dimethylpicolinic acid waste.

Step 1: Point-of-Generation Matrix Assessment Before selecting a waste container, identify the physical state and solvent matrix of the waste.

  • Solid Residues: Pure chemical spills, contaminated weigh boats, or Kimwipes.

  • Organic Solutions: Reaction mother liquors or chromatography fractions containing flammable solvents.

  • Aqueous Solutions: Aqueous washes or extractions.

Step 2: Segregation and Containerization Select a chemically compatible container (e.g., High-Density Polyethylene - HDPE) to prevent container degradation.

  • For Organic Solutions: Collect in a designated flammable waste container. Because solvents like methanol or acetonitrile have flash points below 60°C, this mixture must be managed as [2].

  • For Aqueous Solutions: Measure the pH using EPA Method 9040C (or standard laboratory pH paper for initial screening). If the pH is ≤ 2.0, the waste is legally classified as [2]. Do not store acidic aqueous waste in metal containers due to the risk of hydrogen gas generation.

  • For Solid Waste: Collect in a dedicated, leak-proof solid waste bin labeled for non-halogenated organics.

Step 3: Satellite Accumulation Area (SAA) Compliance The SAA must be at or near the point of generation and under the direct control of the operator.

  • Labeling: Apply a label immediately upon adding the first drop of waste. The EPA mandates that the label must explicitly state "Hazardous Waste," list the full chemical names (e.g., "3,4-Dimethylpicolinic acid, Methanol" - no abbreviations), and indicate the primary hazard ([3]).

  • Vapor Control: Containers must be kept tightly closed at all times except when actively adding or removing waste. Never leave a funnel resting in the hazardous waste container, as this violates EPA emission standards and poses a vapor inhalation risk ([4]).

Step 4: Transfer to Central Accumulation Area (CAA) Monitor the volume of your SAA containers. EPA regulations require that once a container reaches its volume limit, it must be dated and transferred to the facility's Central Accumulation Area within 72 hours ([4]). From the CAA, licensed contractors will profile the waste for final high-temperature incineration.

Workflow Visualization

To ensure zero operational ambiguity, laboratory personnel should follow the decision matrix below when handling this chemical.

G Start 3,4-Dimethylpicolinic Acid Waste Generated State Evaluate Physical State & Solvent Matrix Start->State Solid Solid Powder / Residue State->Solid Aqueous Aqueous Solution State->Aqueous Organic Organic Solvent Mixture (e.g., MeOH, DMSO) State->Organic SolidDisp Collect in compatible solid container. Label: Non-Halogenated Organic Solid Solid->SolidDisp AqCheck Check pH (EPA Method 9040C) Aqueous->AqCheck OrgDisp Collect in Flammable waste. Label: Non-Halogenated Solvent (D001) Organic->OrgDisp AqAcidic pH ≤ 2.0 (RCRA D002 Corrosive) AqCheck->AqAcidic AqNeutral 2.0 < pH < 12.5 (Non-Corrosive Aqueous) AqCheck->AqNeutral AqDisp Aqueous Waste Container. Do not mix with strong oxidizers. AqAcidic->AqDisp Dispose as Corrosive AqNeutral->AqDisp

Decision matrix for 3,4-Dimethylpicolinic acid waste segregation based on physical state and matrix.

References

  • US EPA. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." Environmental Protection Agency.[Link]

  • US EPA. "40 CFR Part 261 Subpart C -- Characteristics of Hazardous Waste." Electronic Code of Federal Regulations (eCFR).[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." Lab Manager Magazine.[Link]

  • Columbia University. "Hazardous Chemical Waste Management Guidelines." Columbia University Research.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4-Dimethylpicolinic acid
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3,4-Dimethylpicolinic acid
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